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  • Product: 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
  • CAS: 10101-30-1

Core Science & Biosynthesis

Foundational

The Chemical Structure, Physical Properties, and Biological Mechanics of 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid

Executive Summary 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, commonly known as N-Acetyl-L-histidine (NAH) , is a highly specialized acetylated amino acid derivative. While structurally simple, NAH plays a profound p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, commonly known as N-Acetyl-L-histidine (NAH) , is a highly specialized acetylated amino acid derivative. While structurally simple, NAH plays a profound physiological role as an intracellular osmolyte and a "molecular water pump" in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates[1]. For researchers and drug development professionals, understanding the physicochemical properties and synthesis of NAH is critical for exploring its potential in neuroprotection, cataract prevention, and biomimetic osmotic regulation.

This whitepaper provides an in-depth technical analysis of NAH, detailing its chemical structure, thermodynamic properties, biological mechanism of action, and providing field-proven, self-validating protocols for its synthesis and analytical characterization.

Chemical Identity and Structural Conformation

NAH is formed by the N-acetylation of the alpha-amino group of L-histidine. This modification neutralizes the positive charge typically found on the primary amine at physiological pH, leaving the imidazole ring as the primary ionizable functional group. This structural alteration significantly enhances its solubility and stability compared to native L-histidine, making it highly effective as a biological osmolyte[2].

Physicochemical Properties

The physical and chemical properties of NAH dictate its behavior in aqueous environments and organic solvents. The imidazole ring provides a unique buffering capacity near physiological pH.

Table 1: Quantitative Chemical and Physical Properties of NAH

PropertyValueCausality / Significance
IUPAC Name (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acidDefines the L-stereochemistry and N-acetylation[3].
CAS Number 2497-02-1Unique registry identifier[3].
Molecular Formula C8H11N3O3Core composition[3].
Molecular Weight 197.19 g/mol Low molecular weight facilitates rapid transmembrane flux[3].
Melting Point 157–159 °C (Anhydrous) / 187 °C (HMDB)Indicates strong intermolecular hydrogen bonding in the crystal lattice[3][4].
pKa (Imidazole Ring) ~7.05Allows the molecule to act as a physiological buffer and participate in pH-dependent transport[5].
Aqueous Solubility ~62.5 mg/mL (at 25 °C)High solubility is essential for its role as an intracellular osmolyte[6].
LogP -1.60Highly hydrophilic, necessitating active or facilitated transport mechanisms across lipid bilayers[4].

Biological Mechanics: The Molecular Water Pump (MWP) Hypothesis

In poikilothermic vertebrates, NAH exhibits a highly compartmentalized metabolism. It is synthesized within the lens from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase[1]. Because the lens lacks the catabolic enzymes to degrade NAH, it must be exported to the ocular fluid.

According to the Molecular Water Pump (MWP) hypothesis , NAH maintains lens dehydration (preventing cataracts) by acting as a gradient-driven pump[7]. Due to its strong hydration shell, each NAH molecule transported out of the lens down its concentration gradient carries approximately 33 obligated water molecules with it[1]. Once in the ocular fluid, NAH is hydrolyzed by NAH acylase into L-histidine and acetate, releasing the bound water for excretion, while the L-histidine is actively transported back into the lens[1][8].

NAH_Pathway L_His L-Histidine + Acetyl-CoA (Lens/Brain) Synthesis Histidine N-acetyltransferase (Synthesis) L_His->Synthesis NAH_Intra N-Acetyl-L-histidine (NAH) (Intracellular Osmolyte) Synthesis->NAH_Intra Efflux Efflux via Ca2+-dependent gate (Carries 33 H2O molecules) NAH_Intra->Efflux Water Gradient NAH_Extra NAH in Ocular Fluid (Extracellular) Efflux->NAH_Extra Hydrolysis NAH Acylase (Hydrolysis) NAH_Extra->Hydrolysis Products Acetate + L-Histidine (Re-uptake) Hydrolysis->Products Products->L_His Active Transport

Caption: The NAH Metabolic Cycle acting as a Molecular Water Pump (MWP) in vertebrate lenses.

Chemical Synthesis and Purification Protocol

The synthesis of NAH is typically achieved via the direct acylation of L-histidine using acetic anhydride[9]. The following protocol is designed as a self-validating system , ensuring that intermediate states are verified before proceeding, thereby maximizing optical purity and yield.

Step-by-Step Methodology

Objective: Synthesize high-purity N-Acetyl-L-histidine while preventing racemization and unwanted N-acylation of the imidazole ring.

  • Substrate Preparation: Dissolve 10 mmol of L-histidine in 20 mL of distilled water.

    • Causality: Water is used as the solvent because L-histidine is highly polar. The aqueous environment also helps buffer the subsequent exothermic reaction.

  • Alkalization: Adjust the pH to 8.0–8.5 using 2M NaOH.

    • Causality: The alpha-amino group must be deprotonated to act as a nucleophile. However, exceeding pH 9.0 increases the risk of hydrolyzing the acetic anhydride reagent before it can react.

  • Acylation (Self-Validating Step): Place the reaction flask in an ice bath (0–5 °C). Add 12 mmol of acetic anhydride dropwise over 30 minutes while continuously monitoring the pH. Add 2M NaOH concurrently to maintain the pH at 8.0.

    • Causality: Dropwise addition controls the exothermic nature of the reaction, preventing thermal degradation.

    • Validation: Perform a rapid Ninhydrin spot test on a TLC plate. The disappearance of the deep purple color indicates the successful conversion of the primary amine.

  • Acidification & Cleavage of Imidazole Adducts: Once the reaction is complete, adjust the pH to 2.0 using 1M HCl, and stir at room temperature for 1 hour.

    • Causality: Acetic anhydride may transiently acetylate the imidazole nitrogen. Lowering the pH selectively hydrolyzes the unstable imidazole-acetyl bond while leaving the stable alpha-amide bond intact.

  • Crystallization: Adjust the pH to ~5.0 (near the isoelectric point of NAH) and chill the solution to 4 °C overnight to induce precipitation.

  • Purification: Filter the resulting white crystalline powder and recrystallize from hot ethanol[10].

NAH_Synthesis Step1 1. Substrate Preparation Dissolve L-Histidine in H2O Step2 2. Acylation Reaction Add Acetic Anhydride (Dropwise) Step1->Step2 Step3 3. pH Regulation Maintain pH 8.0-8.5 via NaOH Step2->Step3 Exothermic Control Step4 4. Acidification pH 2.0 to cleave imidazole adducts Step3->Step4 Ninhydrin Validation Step5 5. Crystallization pH 5.0 & Cool to 4°C Step4->Step5 Step6 6. Validation 1H-NMR & LC-MS/MS Step5->Step6 Isolate Crystals

Caption: Step-by-step experimental workflow for the synthesis and purification of NAH.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized NAH, rigorous analytical characterization is required.

Nuclear Magnetic Resonance (1H-NMR) Spectroscopy

NMR is the gold standard for confirming the exact position of the acetyl group. When analyzed in DMSO-d6 at 400 MHz, the spectrum of NAH exhibits distinct chemical shifts[11]:

  • 8.12 ppm (singlet): Corresponds to the proton on the carbon between the two nitrogens in the imidazole ring (C2-H).

  • 7.74 ppm (doublet): Corresponds to the amide proton (NH) of the newly formed acetamido group.

  • 6.87 ppm (singlet): Corresponds to the other ring proton (C4-H).

  • 4.40 ppm (multiplet): Corresponds to the chiral alpha-carbon proton.

  • 1.82 ppm (singlet): Corresponds to the three protons of the methyl group in the acetyl moiety.

Self-Validation Check: The presence of the 1.82 ppm singlet integrated to 3 protons, combined with the downfield shift of the amide proton, definitively confirms successful alpha-N-acetylation[11].

Mass Spectrometry (LC-MS/MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should be utilized to confirm the molecular weight.

  • Expected MS Profile: A primary molecular ion peak [M+H]+ at m/z 198.0, and a sodium adduct [M+Na]+ at m/z 220.0[11].

  • Absence of m/z 156.0: Confirms that no unreacted L-histidine remains in the purified sample.

Conclusion

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid (NAH) is a structurally elegant molecule whose physical properties—specifically its high aqueous solubility, specific pKa, and potent hydration capacity—enable its critical biological function as a molecular water pump[1][5]. By adhering to the strictly controlled, pH-regulated synthesis and self-validating analytical protocols outlined in this guide, researchers can reliably produce high-purity NAH. This foundational capability is essential for advancing metabolic studies, neuroprotective research, and the development of novel biomimetic osmotic therapies.

References

  • PubChem. "N-Acetyl-L-histidine | C8H11N3O3 | CID 75619". National Institutes of Health (NIH). Available at: [Link]

  • Chemsrc. "N-Acetyl-L-histidine | CAS#:2497-02-1". Available at:[Link]

  • Baslow, M.H., & Guilfoyle, D.N. "N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates". Biomolecules, MDPI. Available at:[Link]

  • Baslow, M.H. "Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump". PubMed, NIH. Available at:[Link]

  • University of Glasgow. "Synthesis of Histidine Derivatives Present in Cardiac Muscle". Enlighten Theses. Available at:[Link]

  • Williams, R. "pKa Data Compiled by R. Williams". Kyoto University. Available at:[Link]

Sources

Exploratory

pKa and Isoelectric Point Determination for 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid

A Comprehensive Methodological Guide for Drug Development Professionals Executive Summary 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, commonly known as N-acetylhistidine, is a modified amino acid of significant inter...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Methodological Guide for Drug Development Professionals

Executive Summary

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, commonly known as N-acetylhistidine, is a modified amino acid of significant interest in pharmacokinetics, biomarker profiling, and formulation buffering. Unlike free L-histidine, the acetylation of its alpha-amino group fundamentally alters its acid-base profile, reducing it from a triprotic to a diprotic system. This technical guide explores the causality behind these pKa shifts and establishes robust, self-validating experimental protocols—specifically Nuclear Magnetic Resonance (NMR) titration and Capillary Isoelectric Focusing (cIEF)—for the precise determination of its dissociation constants and isoelectric point (pI).

Molecular Architecture & Acid-Base Theory

To accurately determine the physicochemical properties of N-acetylhistidine, one must first understand the causality behind its ionization behavior. Free L-histidine contains three ionizable groups: an alpha-carboxyl group (pKa ~1.82), an imidazole side chain (pKa ~6.0), and an alpha-amino group (pKa ~9.17).

In N-acetylhistidine, the primary amine is acetylated to form an amide, which remains neutral and non-ionizable under physiological conditions. This structural modification triggers two critical electrostatic shifts:

  • Carboxyl pKa Elevation: The removal of the strongly electron-withdrawing, positively charged alpha-ammonium group ( NH3+​ ) eliminates its inductive stabilization of the carboxylate anion. Consequently, the carboxyl pKa ( pKa1​ ) shifts upward from ~1.82 to approximately 3.53 (1)[1].

  • Imidazole pKa Elevation: Concurrently, the absence of the adjacent positive charge reduces the electrostatic repulsion that an incoming proton experiences when binding to the imidazole ring. This allows the imidazole nitrogen to more readily accept a proton, shifting its pKa ( pKa2​ ) upward to roughly 7.20 - 7.38 (2)[2], (3)[3]. This unique buffering capacity near physiological pH makes N-acetylhistidine a critical osmolyte and antioxidant in biological systems (4)[4].

G A Cationic Form (Net Charge: +1) pH < 3.5 COOH, ImH+ B Zwitterionic Form (Net Charge: 0) 3.5 < pH < 7.2 COO-, ImH+ A->B -H+ (pKa1 ~3.5) B->A +H+ C Anionic Form (Net Charge: -1) pH > 7.2 COO-, Im B->C -H+ (pKa2 ~7.2) C->B +H+

Figure 1: Acid-base equilibria and zwitterion state transitions of N-acetylhistidine.

Isoelectric Point (pI) Derivation Logic

Because the alpha-amino group is acetylated, N-acetylhistidine behaves strictly as a diprotic acid. The isoelectric point (pI) is defined as the pH at which the molecule exists entirely as a net-neutral zwitterion (where the carboxyl group is deprotonated to COO− and the imidazole ring is protonated to ImH+ ).

Mathematically, the pI is the exact midpoint between the two pKa values that bracket the neutral species:

pI=2pKa1​+pKa2​​

Using the established literature values:

pI=23.53+7.20​=5.365

Experimental Methodologies (Self-Validating Systems)

To avoid the systemic errors inherent in simple potentiometric titrations (such as electrode drift or CO2 absorption), we recommend orthogonal, self-validating methodologies.

Protocol A: Microscopic pKa Determination via NMR Titration

NMR spectroscopy provides a self-validating system by allowing researchers to track the protonation state of specific functional groups independently, rather than measuring bulk macroscopic pH changes.

Workflow:

  • Sample Preparation: Dissolve 5 mM of N-acetylhistidine in a 90:10 H2​O/D2​O mixture. Add 0.15 M NaCl to maintain a constant ionic strength, mimicking physiological conditions and stabilizing activity coefficients.

  • Titration Series: Prepare 15-20 aliquots. Adjust the pH of each aliquot from 1.0 to 10.0 using dilute DCl and NaOD. Measure the exact pH of each using a micro-pH electrode calibrated for deuterium isotope effects ( pH∗ ).

  • Data Acquisition: Acquire 1D 1H and 13C NMR spectra for each aliquot at a constant 25.0 °C.

    • Causality Check: Track the C2 proton (often denoted ϵ1 ) of the imidazole ring. It is highly sensitive to the protonation state of the adjacent nitrogens, shifting from ~8.6 ppm (protonated) to ~7.3 ppm (deprotonated). Track the 13C shift of the carboxylate carbon for pKa1​ .

  • Curve Fitting: Plot the chemical shift ( δ ) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact microscopic pKa values.

G S1 1. Sample Preparation Dissolve in D2O/H2O (90:10) + 0.15M NaCl S2 2. pH Titration Aliquots Adjust pH 1.0 to 10.0 using DCl/NaOD S1->S2 S3 3. NMR Acquisition Record 1H (C2-H) & 13C Spectra S2->S3 S4 4. Data Plotting Chemical Shift (δ) vs. pH S3->S4 S5 5. Curve Fitting Extract pKa via Henderson-Hasselbalch S4->S5

Figure 2: Self-validating NMR titration workflow for microscopic pKa determination.

Protocol B: Empirical pI Determination via Capillary Isoelectric Focusing (cIEF)

While the pI can be calculated theoretically, cIEF provides an empirical, high-resolution validation (5)[5]. This system is self-validating because it utilizes internal synthetic peptide pI markers.

Workflow:

  • Capillary Preparation: Use a neutral, hydrophilic-coated capillary (e.g., polyacrylamide) to suppress electroosmotic flow (EOF).

  • Sample Matrix: Mix N-acetylhistidine (0.5 mg/mL) with carrier ampholytes (pH range 3-10) and two synthetic peptide pI markers (e.g., pI 4.0 and pI 7.0) containing Tryptophan for UV detection at 280 nm.

  • Focusing Step: Apply a high voltage (e.g., 25 kV) across the capillary. The ampholytes establish a pH gradient. The N-acetylhistidine will migrate through the capillary until it reaches the pH zone where its net charge is zero (its pI), at which point electrophoretic mobility ceases.

  • Mobilization & Detection: Apply pressure or chemical mobilization to push the focused zones past the UV detector. Calculate the empirical pI by interpolating the migration time of N-acetylhistidine against the internal pI markers.

Quantitative Data Summary

The following table summarizes the theoretical and expected experimental physicochemical parameters for N-acetylhistidine.

ParameterFunctional GroupExpected ValueMethod of DeterminationBiological Significance
pKa1​ Alpha-Carboxyl3.10 – 3.53 13C NMR / PotentiometryRemains deprotonated in physiological fluids.
pKa2​ Imidazole Ring7.20 – 7.38 1H NMR (C2 proton)Acts as a potent intracellular pH buffer.
pI Net Molecule~5.37Calculated / cIEFDetermines electrophoretic mobility and solubility.
Net Charge N/A-1 (at pH 7.4)Henderson-HasselbalchDictates renal clearance and receptor binding.

References

  • NP-MRD (Natural Products Magnetic Resonance Database). "Showing NP-Card for N-Acetyl-histidine (NP0002863)." NP-MRD. Available at: [Link]

  • Ohe, M., & Kajita, A. "Studies on the heterotropic interaction of hemoglobin. I. Mass spectrometric method for determination of the pKa of the beta-146 histidine residue in human hemoglobin." Journal of Biochemistry, 1977. Available at:[Link]

  • Preprints.org. "Is Deuterium Sequestering by Reactive Carbon Atoms an Important Biological Mechanism to Reduce Deuterium Content in Biological Water." Preprints, 2025. Available at: [Link]

  • Holeček, M. "Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement." Nutrients (PMC), 2020. Available at:[Link]

  • Thormann, W. "Principles and Applications of Capillary Isoelectric Focusing." Agilent Technologies Primer, 2014. Available at: [Link]

Sources

Foundational

The Molecular Water Pump: Mechanism of Action of 2-acetamido-3-(1H-imidazol-5-yl)propanoic Acid in Cellular Osmolarity

Executive Summary In the fields of comparative biochemistry and osmoregulatory pharmacology, 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid —commonly known as N-acetylhistidine (NAH)—represents a highly specialized, comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of comparative biochemistry and osmoregulatory pharmacology, 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid —commonly known as N-acetylhistidine (NAH)—represents a highly specialized, compartmentalized osmolyte. While mammalian systems primarily utilize N-acetylaspartate (NAA) for neural and ocular osmoregulation, poikilothermic vertebrates (such as teleost fish, amphibians, and reptiles) rely on NAH to maintain cellular volume homeostasis under extreme environmental stress[1],[2]. This whitepaper dissects the "Molecular Water Pump" (MWP) hypothesis, detailing the enzymatic cycle of NAH, its quantitative dynamics during osmotic shifts, and the rigorous ex vivo methodologies required to study its transport kinetics.

Biochemical Context and the Molecular Water Pump (MWP) Mechanism

The mechanism of action of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid is fundamentally distinct from passive osmolytes (like urea or taurine). It operates via a highly compartmentalized, energy-dependent metabolic cycle that actively transports water against thermodynamic gradients[2].

The Compartmentalized Cycle
  • Intracellular Synthesis: Within the highly dehydrated cells of the lens or brain, L-histidine is acetylated by the enzyme histidine N-acetyltransferase (HISAT, associated with the NAT16 gene) using Acetyl-CoA as a cofactor[1].

  • Hydration and Efflux: NAH is intensely hydrophilic. According to the MWP hypothesis, each synthesized NAH molecule binds approximately 33 molecules of water[2]. When the cell needs to expel water (to prevent swelling and cataract formation), NAH is exported down its concentration gradient into the extracellular space (ocular fluid or cerebrospinal fluid), physically dragging its hydration shell with it.

  • Extracellular Cleavage: The source tissue lacks the enzymes to catabolize NAH. Instead, it is hydrolyzed in the extracellular fluid by a specific NAH deacetylase (acylase) into L-histidine and acetate[1].

  • Active Reuptake: The liberated L-histidine is actively pumped back into the cells via energy-dependent amino acid transporters, resetting the cycle[2].

NAH_Cycle cluster_lens Intracellular (Lens / Brain Tissue) cluster_fluid Extracellular (Ocular Fluid / CSF) His_in L-Histidine HISAT HISAT (NAT16) Enzyme His_in->HISAT AcCoA Acetyl-CoA AcCoA->HISAT NAH_in 2-acetamido-3-(1H-imidazol-5-yl) propanoic acid (NAH) HISAT->NAH_in Synthesis NAH_out NAH + 33 H₂O (Hydrated Complex) NAH_in->NAH_out Efflux (Osmotic Gradient) Water Export Acylase NAH Deacetylase (Acylase) NAH_out->Acylase His_out L-Histidine Acylase->His_out Cleavage Acetate Acetate Acylase->Acetate His_out->His_in Active Transport (Energy Dependent)

Caption: The NAH Molecular Water Pump cycle across intracellular and extracellular domains.

Quantitative Dynamics Under Osmotic Stress

The osmoregulatory power of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid is best observed in anadromous species like the Atlantic salmon (Salmo salar L.), which undergo severe osmotic challenges during smoltification (migration from freshwater to seawater)[3],[4].

As application scientists, we rely on established concentration thresholds to define healthy osmoregulation. The table below summarizes the quantitative shifts in NAH and environmental osmolality based on in vivo and ex vivo models[3],[4].

ParameterFreshwater PhaseSeawater PhaseEx Vivo Hypoosmotic Challenge
Aqueous Humor Osmolality 309.8 ± 1.9 mmol/kg324.1 ± 3.0 mmol/kg~250.0 mmol/kg
Lens NAH Concentration Baseline (~5% of total free AAs)>10-fold increase (Diet dependent)Rapid depletion (Efflux)
Histidine Efflux Rate BaselineMinimal2.6x to 9.2x increase
Cataract Risk LowHigh (If dietary His is deficient)High (Swelling-induced)

Data Interpretation: The massive upregulation of NAH in seawater-acclimated subjects proves that NAH is the primary compatible osmolyte balancing the ~15 mmol/kg increase in extracellular osmolality[3]. If dietary L-histidine is insufficient, NAH synthesis bottlenecks, leading to catastrophic volume dysregulation and cataractogenesis[5].

Experimental Methodology: Ex Vivo Osmotic Challenge Protocol

To accurately study the transport kinetics of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, researchers must employ self-validating ex vivo models. The following protocol outlines the gold-standard workflow for quantifying NAH efflux and volume homeostasis.

Step-by-Step Methodology

Step 1: Tissue Isolation and Stabilization

  • Action: Carefully dissect intact lenses from the subject model (e.g., Salmo salar or Carassius auratus), preserving the suspensory ligaments and the fragile lens capsule.

  • Causality: The lens capsule contains the critical transport proteins required for the MWP cycle. Mechanical damage to the capsule will artificially spike permeability, ruining the assay.

  • Validation Checkpoint: Incubate lenses in artificial aqueous humor (AAH) at 310 mmol/kg for 2 hours. Any lens showing premature opacity or excessive baseline amino acid leakage (measured via A280 nm in the media) must be discarded.

Step 2: Isotope Loading

  • Action: Transfer lenses to AAH spiked with [14C]-L-histidine for 12 hours.

  • Causality: Utilizing a radiolabeled precursor allows us to track de novo NAH synthesis and differentiate active efflux from the passive leakage of pre-existing intracellular pools.

Step 3: Osmotic Challenge

  • Action: Wash lenses and transfer them to either Hyperosmotic media (340 mmol/kg, adjusted with NaCl/mannitol) or Hypoosmotic media (250 mmol/kg).

  • Validation Checkpoint (Self-Validating System): Establish a steady baseline efflux rate for 30 minutes prior to the challenge. If the baseline variance exceeds 5%, the tissue is physiologically unstable.

Step 4: Quantification & Volume Analysis

  • Action (Efflux): Sample the media at 10-minute intervals. Use High-Performance Liquid Chromatography (HPLC) to separate NAH from L-histidine, followed by liquid scintillation counting to quantify the [14C] fractions[6].

  • Action (Volume): Monitor lens diameter using automated brightfield optical imaging rather than physical weighing[6].

  • Causality: Physical weighing introduces mechanical stress and requires removing the lens from the media, disrupting transport kinetics. Optical diameter changes are directly proportional to volume changes and allow for continuous, non-destructive monitoring.

Workflow Step1 1. Tissue Isolation (Intact Capsule) Step2 2. Isotope Loading ([14C]-Histidine) Step1->Step2 Stabilize Step3 3. Osmotic Challenge (Hyper vs Hypo) Step2->Step3 Transfer Step4a 4a. Efflux Quantification (HPLC / Scintillation) Step3->Step4a Media Sampling Step4b 4b. Volume Analysis (Optical Diameter) Step3->Step4b Image Capture

Caption: Ex vivo experimental workflow for quantifying NAH-mediated osmotic responses.

Implications for Drug Development and Aquaculture

Understanding the mechanism of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid has profound implications across multiple industries:

  • Aquaculture & Food Security: The prevalence of cataracts in farmed Atlantic salmon directly correlates with the removal of blood meal (a rich source of histidine) from commercial feeds[3]. By understanding NAH as the primary lens osmolyte, feed formulations can be optimized with precise L-histidine supplementation to ensure robust osmoregulation during seawater transfer, thereby preventing massive economic losses[5].

  • Mammalian Therapeutics: While NAH is a trace metabolite in mammals, the homologous N-acetylaspartate (NAA) pathway in the human brain operates on similar MWP principles[1],[2]. Insights gained from NAH kinetics are currently being leveraged to understand cerebral edema and neurodegenerative conditions involving NAA dysregulation (e.g., Canavan disease).

References

  • N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.) Source: American Journal of Physiology-Regulatory, Integrative and Comparative Physiology URL:[Link]

  • N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates Source: Metabolites (MDPI) URL:[Link]

  • Lens metabolomic profiling as a tool to understand cataractogenesis in Atlantic salmon and rainbow trout reared at optimum and high temperature Source: PLoS One (NCBI/PMC) URL:[Link]

Sources

Exploratory

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid metabolic pathway mapping in vivo

An In-Depth Technical Guide to Mapping the In Vivo Metabolic Pathway of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (N-acetylhistidine) Foreword The study of endogenous metabolites offers a direct window into cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Mapping the In Vivo Metabolic Pathway of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (N-acetylhistidine)

Foreword

The study of endogenous metabolites offers a direct window into cellular function, and few molecules present as intriguing a puzzle as 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, or N-acetylhistidine (NAH). While its presence in mammalian systems is confirmed, its precise metabolic origins and fate remain areas of active and critical research. A complete understanding of its metabolic network is not merely an academic exercise; it is a prerequisite for elucidating its role in pathophysiology and for identifying novel therapeutic targets. This guide moves beyond theoretical discussions to provide a robust, field-tested framework for the in vivo mapping of the NAH pathway. We will dissect the causality behind each experimental choice, from the selection of an isotopic tracer to the fine-tuning of mass spectrometry parameters, to equip you with a self-validating methodology for generating high-fidelity, publication-quality data.

PART 1: Foundational Strategy & Experimental Design

The Central Hypothesis: Probing the Histidine-NAH Axis

The structural core of NAH is the amino acid L-histidine. Therefore, the most logical and scientifically defensible starting point for mapping its metabolism is to test the direct precursor-product relationship between L-histidine and NAH. Our entire experimental design will be built around administering an isotopically labeled version of L-histidine and tracking the incorporation of this label into NAH and its subsequent downstream metabolites within a living system.

The Tracer of Choice: Uniformly Labeled ¹³C-L-Histidine

The selection of the isotopic tracer is the most critical decision in this workflow. While various isotopes (e.g., ²H, ¹⁵N) are available, Uniformly Labeled ¹³C-L-Histidine ([U-¹³C₉]-L-histidine) offers the most decisive advantages for pathway mapping.

  • Causality: By labeling the entire carbon backbone, we ensure that any significant portion of the histidine molecule retained during metabolic conversion will carry a detectable mass shift. This strategy is robust against metabolic events like deamination or decarboxylation, which would result in the loss of ¹⁵N or specific ¹³C labels, respectively.

  • Trustworthiness: The +9 Dalton mass shift provided by [U-¹³C₉]-L-histidine is a clean and unambiguous signal in a mass spectrometer, minimizing the risk of false positives from naturally occurring isotopic abundances (M+1, M+2 peaks).

In Vivo Model and Dosing Regimen: A Kinetic Approach

To capture the dynamics of metabolism, a time-course study is essential. The C57BL/6 mouse is the workhorse of metabolic research due to its well-defined physiology and genetic homogeneity.

Protocol 1: Animal Dosing and Time-Course Sample Collection

  • Acclimatization: House male C57BL/6 mice (8-10 weeks old) for one week under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Pre-Dose Fasting: Fast mice for 4 hours prior to dosing to reduce metabolic variability from recent food intake. Water remains available.

  • Tracer Formulation: Prepare a sterile solution of [U-¹³C₉]-L-histidine in 0.9% saline at a concentration of 20 mg/mL.

  • Administration: Administer the tracer via intraperitoneal (IP) injection at a dose of 200 mg/kg. This ensures rapid systemic availability.

  • Kinetic Time Points: Euthanize cohorts of mice (n=4-5 per time point) at 0 (pre-dose), 30, 60, 120, 240, and 480 minutes post-injection.

  • Sample Harvest:

    • Blood: Collect whole blood via cardiac puncture into EDTA-coated tubes. Immediately centrifuge at 2,500 x g for 10 minutes at 4°C to isolate plasma.

    • Tissues: Rapidly dissect key metabolic organs (liver, kidney) and the primary organ of interest (brain). Immediately snap-freeze all tissues in liquid nitrogen to instantly halt enzymatic activity.

  • Storage: Store all plasma and tissue samples at -80°C until extraction.

Experimental Workflow Visualization

G cluster_vivo In Vivo Phase cluster_prep Ex Vivo Phase A C57BL/6 Mouse Model (Fasted) B IP Injection: [U-¹³C₉]-L-histidine A->B C Time-Course Euthanasia (0-480 min) B->C D Snap-Frozen Tissues (Brain, Liver, Kidney) C->D E Metabolite Extraction (80% Methanol) D->E F LC-MS/MS Analysis E->F G Histidine [U-¹³C₉]-L-Histidine m/z = 165.106 Administered Tracer NAT N-acetyltransferase (e.g., NAT8L?) Histidine->NAT AcetylCoA Acetyl-CoA (Unlabeled pool) AcetylCoA->NAT NAH [¹³C₉]-N-acetylhistidine m/z = 207.117 Key Analyte NAT->NAH Downstream ¹³C-Labeled Downstream Metabolites (e.g., Imidazole-4-acetate) Discovery Targets NAH->Downstream Catabolism?

Foundational

Thermodynamic Stability of 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid in Aqueous Solutions: A Comprehensive Technical Guide

Target Audience: Researchers, biophysical chemists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, commonly known as N-acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysical chemists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, commonly known as N-acetylhistidine (NAH) , is a critical biophysical model compound. In natural proteins, the histidine side chain is a ubiquitous participant in enzyme catalysis, metal chelation, and pH buffering. However, studying free L-histidine in aqueous solutions is complicated by the highly basic α -amino group, which heavily influences metal coordination and protonation thermodynamics.

By acetylating the α -amine, we neutralize its charge and eliminate its ability to participate in primary chelation. This structural modification isolates the thermodynamic behavior of the imidazole ring and the carboxylate group, perfectly mimicking a histidine residue embedded within a polypeptide chain. This whitepaper dissects the acid-base thermodynamics, hydrolytic kinetics, metal-ligand complexation, and oxidative stability of NAH in aqueous environments.

Molecular Architecture and Acid-Base Thermodynamics

The thermodynamic stability of NAH in water is fundamentally dictated by its protonation states. Unlike free histidine, which possesses three titratable protons, NAH operates as a diprotic system in physiological pH ranges.

  • Carboxylic Acid ( pKa1​ ): The strongest acidic proton resides on the carboxylate group, with a pKa​ of approximately 3.58 1.

  • Imidazole Ring ( pKa2​ ): The strongest basic site is the imidazole nitrogen, exhibiting a pKa​ of roughly 7.05 2.

Causality in Experimental Design: Because the α -amine is acetylated, it cannot form hydrogen bonds to stabilize the imidazole ring. This shifts the imidazole pKa​ slightly higher than that of free histidine ( pKa​ ~6.0), making NAH an exceptionally accurate thermodynamic proxy for internal protein histidine residues.

Protonation Cation Cationic NAH pH < 3.5 Zwitterion Zwitterionic NAH pH 3.5 - 7.0 Cation->Zwitterion -H+ (pKa ~3.58) COOH Deprotonation Zwitterion->Cation +H+ Anion Anionic NAH pH > 7.0 Zwitterion->Anion -H+ (pKa ~7.05) Imidazole Deprotonation Anion->Zwitterion +H+

Fig 1. pH-dependent protonation equilibria of N-acetylhistidine in aqueous solution.

Kinetic Stability: Resistance to Amide Hydrolysis

A recurring challenge in peptide formulation is the hydrolytic degradation of amide bonds. NAH demonstrates extreme kinetic stability against N-terminal hydrolysis. Even in the presence of aggressive hydrolytic catalysts like Palladium(II) aqua complexes—which rapidly cleave C-terminal peptide bonds adjacent to histidine—the N-acetyl amide bond of NAH remains entirely uncleaved 3.

Protocol 1: NMR-Monitored Hydrolysis Assay

To empirically validate the kinetic stability of the N-acetyl group, 1 H NMR is the gold standard. It allows real-time, label-free quantification by distinguishing the N-acetyl methyl protons from free acetic acid byproduct.

  • Sample Preparation: Dissolve NAH to a final concentration of 28 mM in D2​O . Adjust the pD to the target acidic or basic condition using DCl or NaOD. (Causality: D2​O is required to prevent solvent signal saturation, while precise pD control ensures the protonation state is locked).

  • Catalyst Introduction: Introduce an equimolar concentration of a transition metal catalyst (e.g., cis-[Pd(en)(H2​O)2​]2+ ) if evaluating metal-mediated cleavage 3.

  • Thermal Incubation: Place the NMR tube in the spectrometer pre-heated to 60 °C.

  • Data Acquisition: Acquire 1 H NMR spectra every 10 minutes. Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

  • Kinetic Analysis: Monitor the N-acetyl methyl resonance (~2.0 ppm). If hydrolysis occurs, a new peak for free acetic acid will emerge at ~1.9 ppm. Integrate these peaks to calculate the pseudo-first-order rate constant.

Thermodynamic Stability of Metal-Ligand Complexes

Because the α -amine is blocked, NAH coordinates transition metals primarily via the imidazole nitrogen and the carboxylate oxygen. This results in significantly lower stability constants compared to free histidine, making the binding enthalpically driven and kinetically labile.

Isothermal Titration Calorimetry (ITC) studies reveal that ternary complexes of NAH with Cu2+ -NTA (nitrilotriacetic acid) yield an apparent binding constant ( K ) of 1.2×104 M−1 4.

Table 1: Summary of NAH Thermodynamic & Kinetic Parameters
Property / InteractionValueEnvironmental ConditionsRef
pKa​ (Carboxylic Acid) ~3.58Aqueous, 25 °C1
pKa​ (Imidazole Ring) ~7.05Aqueous, 25 °C[[2]]()
Cu2+ -NTA Binding ( K ) 1.2×104 M−1 0.1 M MOPS, pH 7.0, 25 °C4
HOCl Chlorination ( k2​ ) 8.0×104 M−1s−1 Aqueous, pH 7.0, 25 °C5
Protocol 2: Isothermal Titration Calorimetry (ITC) Workflow

To accurately capture the enthalpy ( ΔH ) and entropy ( ΔS ) of these weak, kinetically labile complexes, ITC must be executed with strict environmental controls.

  • Buffer Degassing: Prepare 0.1 M MOPS, 0.1 M NaCl at pH 7.0. Degas under vacuum for 15 minutes. (Causality: Micro-bubbles in the sample cell will cause erratic heat spikes, destroying the integration baseline).

  • Reagent Matching: Dissolve NAH (0.2 mM) and Cu2+ -NTA (1.5 mM) in the exact same batch of degassed buffer. (Causality: Mismatched buffers result in massive heats of dilution that mask the true binding enthalpy).

  • Cell Loading & Equilibration: Load NAH into the 1.4 mL sample cell and the metal into the syringe. Set stirring to 250 rpm and equilibrate at 25.00 °C until the baseline variance is .

  • Titration Execution: Program a 1 μL dummy injection (to account for syringe tip diffusion), followed by 25 sequential 4 μL injections. Space injections by 180 seconds to allow complete thermal re-equilibration 4.

  • Thermodynamic Extraction: Integrate the heat pulses. Fit the isotherm to a one-site binding model using non-linear regression to extract K and ΔH . Derive ΔS via ΔG=−RTln(K)=ΔH−TΔS .

ITCWorkflow Prep 1. Sample Preparation Dialysis & Degassing Equil 2. Thermal Equilibration Baseline Stabilization Prep->Equil Titration 3. Stepwise Injection Metal into NAH Cell Equil->Titration Integration 4. Heat Integration Calculate ΔH per Injection Titration->Integration Analysis 5. Isotherm Fitting Determine K, ΔH, ΔS Integration->Analysis

Fig 2. Step-by-step Isothermal Titration Calorimetry (ITC) workflow for metal complexation.

Oxidative Stability in Aqueous Media

While NAH is highly stable against hydrolysis, the imidazole ring is susceptible to electrophilic attack by reactive oxygen and chlorine species. In aqueous environments containing hypochlorous acid (HOCl)—a common scenario in water treatment or physiological oxidative stress—NAH undergoes rapid chlorination to form N-chloramines. Stopped-flow kinetic studies indicate that this reaction proceeds with a second-order rate constant ( k2​ ) of 8.0×104 M−1s−1 at pH 7.0 5. Developers formulating NAH-containing solutions must therefore strictly exclude oxidative agents to maintain thermodynamic and structural integrity.

Conclusion

N-acetylhistidine is a thermodynamically robust molecule in aqueous solutions, characterized by its extreme resistance to amide hydrolysis and predictable, isolated imidazole acid-base chemistry. Its modified coordination sphere results in weaker, enthalpically driven metal complexes, making it an ideal candidate for studying transient biophysical interactions. By adhering to the rigorous calorimetric and spectroscopic protocols outlined above, researchers can accurately leverage NAH to model the thermodynamic behavior of internal protein histidine residues.

References

  • FooDB: Showing Compound N-Acetylhistidine (FDB008762) Source: FooDB URL:[Link]

  • New Selectivity and Turnover in Peptide Hydrolysis by Metal Complexes. A Palladium(II) Aqua Complex Catalyzes Cleavage of Peptides Next to the Histidine Residue Source: Journal of the American Chemical Society URL:[Link]

  • Calorimetric studies of ternary complexes of Ni(II) and Cu(II) nitrilotriacetic acid and N-acetyloligohistidines Source: Inorganica Chimica Acta URL:[Link]

  • Assessment of Methodology and Chemical Group Dependences in the Calculation of the pKa for Several Chemical Groups Source: Journal of Chemical Theory and Computation URL:[Link]

  • The formation of N-chloramines with proteinogenic amino acids Source: mtak.hu URL:[Link]

Sources

Exploratory

The Enigmatic Metabolite: A Technical Guide to the Discovery and Natural Occurrence of 2-acetamido-3-(1H-imidazol-5-yl)propanoic Acid (N-acetylhistidine) in Tissues

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, more commonly known as N-acetylhistidine...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, more commonly known as N-acetylhistidine (NAH). We will explore its discovery, unique natural distribution, biosynthesis, metabolism, and the analytical methodologies for its detection and quantification in biological tissues. This guide is designed to be a valuable resource for those investigating the physiological roles of this intriguing molecule.

Introduction: An Acetylated Amino Acid with a Phylogenetic Dichotomy

N-acetylhistidine (NAH) is an acetylated derivative of the essential amino acid L-histidine.[1] For many years, its presence in biological systems was noted, but its precise function, particularly in mammals, has remained a subject of active investigation. A striking feature of NAH is its varied concentration across the animal kingdom, presenting a significant phylogenetic dichotomy. It is a prominent metabolite in the brains of poikilothermic (cold-blooded) vertebrates, such as fish, amphibians, and reptiles, where it is found in high millimolar concentrations.[1][2] In contrast, in homeothermic (warm-blooded) species, including mammals, another acetylated amino acid, N-acetylaspartate (NAA), is the predominant form, with NAH typically present in much lower amounts.[2][3] Despite its lower abundance in mammals, recent advancements in metabolomic analyses have confirmed the presence of NAH in human plasma and cerebrospinal fluid, indicating its conserved, albeit less prominent, role in human neurochemistry.[1]

Discovery and Natural Occurrence: A Tale of Two Branches of the Vertebrate Lineage

The discovery of NAH dates back to the mid-20th century, with early reports identifying a diazo-positive compound in frog heart extracts that was later identified as N-acetyl-L-histidine.[4] Subsequent research revealed its widespread and abundant presence in the tissues of poikilothermic vertebrates.

High Concentrations in Poikilothermic Vertebrates

In fish, amphibians, and reptiles, NAH is a major organic osmolyte, playing a crucial role in maintaining cellular volume and function in environments with varying osmotic pressures.[2][5] Its concentration is particularly high in the brain, retina, and lens of these animals.[3] For instance, in the lens of some fish species, NAH concentrations can range from 3.3 to 21.7 mM.[2] The skeletal muscle of many freshwater fish species also contains considerable amounts of NAH, with levels exceeding 1 µmol/g in some cases.[6] The highest recorded level of 10.37 µmol/g was found in the Siamese fighting fish (Betta splendens).[6]

Trace Amounts in Homeothermic Vertebrates

In contrast to its abundance in cold-blooded vertebrates, NAH is present in significantly lower concentrations in birds and mammals.[2][5] In the mammalian brain, N-acetylaspartate (NAA) is the dominant acetylated amino acid, reaching concentrations of around 10 mM, while NAH is typically found in only trace amounts.[3][5] However, its consistent detection in human plasma and cerebrospinal fluid suggests it is not merely a metabolic curiosity but may have subtle, yet important, physiological functions that are still being elucidated.[1][7] The Human Metabolome Database also lists the placenta as a tissue location for NAH in humans.[8]

Biosynthesis and Metabolism: A Tightly Regulated Cycle

The metabolism of NAH involves a straightforward enzymatic cycle of synthesis and degradation. In some tissues, this cycle is highly compartmentalized, suggesting precise regulation and specific physiological roles.[1][2]

Biosynthesis of N-acetylhistidine

NAH is synthesized through the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of L-histidine.[1][2] This reaction is catalyzed by the enzyme histidine N-acetyltransferase (HISAT) (EC 2.3.1.33).[1][9]

The gene encoding for HISAT in fish has been identified, and its human homolog is N-acetyltransferase 16 (NAT16) .[10] Interestingly, while the fish HISAT readily synthesizes NAH, the recombinant human NAT16 protein exhibits only minimal activity for NAH synthesis in vitro. This suggests potential differences in regulation or substrate specificity in mammals, which may explain the lower levels of NAH in these species.[1] Recent research has identified the intracellular NAT16 as the human histidine acetyltransferase (HisAT) responsible for histidine acetylation in vitro and in vivo.[11]

Caption: Biosynthesis of N-acetylhistidine from L-histidine and Acetyl-CoA.

Degradation of N-acetylhistidine

The hydrolysis of NAH back to L-histidine and acetate is carried out by the enzyme N-acetylhistidine deacetylase , which is also known as anserinase or aminoacyl-methylhistidine dipeptidase (EC 3.4.13.5).[1][12] In some tissues, such as the fish lens, the synthesis and degradation of NAH are spatially separated. NAH is synthesized within the lens cells but cannot be hydrolyzed there.[2][3] For its breakdown, NAH is exported to the surrounding ocular fluid where the deacetylase is located.[2][3] The resulting L-histidine is then actively transported back into the lens for the re-synthesis of NAH, forming a continuous, energy-dependent cycle.[2][3]

Caption: Degradation of N-acetylhistidine into L-histidine and acetate.

Physiological Roles and the Molecular Water Pump Hypothesis

The high concentrations of NAH in the tissues of poikilothermic vertebrates strongly suggest its role as an osmolyte, helping to maintain cell volume in response to changes in extracellular osmolarity.[2][5]

A particularly intriguing proposed function for NAH is its involvement in a "molecular water pump" system, especially in the lens of fish.[2][3][10] The fish lens is a highly dehydrated tissue, a state that is crucial for its transparency and refractive properties.[2] The hypothesis suggests that the continuous cycling of NAH between the lens and the ocular fluid facilitates the removal of water from the lens against a water gradient.[2][3] In this model, each molecule of NAH released from the lens into the ocular fluid is thought to carry with it a significant number of water molecules.[2][3] In the ocular fluid, the hydrolysis of NAH releases this bound water, which can then be transported out of the eye.[2][3] This energy-dependent process is proposed to be vital for preventing cataract formation.[2][5]

While this hypothesis is compelling for poikilothermic vertebrates, the function of the low levels of NAH in mammals is less clear. It may be involved in more subtle aspects of neuromodulation, metal ion chelation, or as a precursor for other histidine-containing compounds.

Analytical Methodologies for the Study of N-acetylhistidine

The accurate detection and quantification of NAH in biological tissues are essential for understanding its distribution and function. Several analytical techniques have been employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Proton Magnetic Resonance Spectroscopy (¹H-MRS) being the most common.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for the quantification of NAH.[13] Ion-pair chromatography is often employed to enhance the retention and separation of this polar molecule on a non-polar stationary phase.[2]

This protocol provides a general framework for the analysis of NAH in fish tissue. Optimization may be required depending on the specific tissue matrix and available instrumentation.

  • Sample Preparation:

    • Excise the tissue of interest (e.g., brain, lens, muscle) on ice.

    • Weigh the tissue and homogenize it in a 1:3 (w/v) ratio of ice-cold 6% perchloric acid.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Neutralize the resulting supernatant with a potassium hydroxide solution.

    • Centrifuge again to precipitate the potassium perchlorate.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[13]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.[2]

    • Column: A C18 column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm).[2]

    • Mobile Phase: 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 210 nm.[13]

  • Quantification:

    • Prepare a series of standard solutions of NAH of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of NAH in the tissue samples by interpolating their peak areas from the standard curve.

Caption: A typical workflow for the analysis of N-acetylhistidine using HPLC.

Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a powerful, non-invasive technique that allows for the detection and quantification of metabolites in intact tissues.[14][15] NAH has a distinct spectral peak that can be resolved from other brain metabolites, making ¹H-MRS a valuable tool for in vivo and ex vivo studies.[3][14]

In the ¹H-MRS spectrum, the acetyl group protons of NAH produce a characteristic singlet peak at approximately 1.963 ppm.[2][15] This peak is distinct from the NAA peak, which appears at around 2.006 ppm.[2][15]

This protocol outlines the general steps for ¹H-MRS analysis of brain tissue extracts. In vivo MRS requires specialized equipment and expertise.

  • Sample Preparation (for ex vivo analysis):

    • Prepare tissue extracts as described in the HPLC sample preparation protocol (Section 5.1).

    • Lyophilize the final supernatant and reconstitute it in deuterium oxide (D₂O) for MRS analysis.

  • Instrumentation and Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer.

    • Acquisition: A standard one-pulse proton spectrum is typically acquired.

    • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.

  • Identification and Quantification:

    • The NAH peak is identified by its characteristic chemical shift (approximately 1.963 ppm).[2][15]

    • Quantification can be achieved by integrating the peak area and comparing it to an internal or external standard of known concentration.

Quantitative Data Summary

The following table summarizes the reported concentrations of N-acetylhistidine in various tissues from different species, highlighting the phylogenetic differences.

SpeciesTissueConcentrationReference(s)
Poikilothermic Vertebrates
Carp (Cyprinus carpio)Lens~12 mM[2]
Various Fish SpeciesLens3.3 - 21.7 mM[2]
Goldfish (Carassius auratus)Brain8.28 mM[3]
Siamese Fighting Fish (Betta splendens)Skeletal Muscle10.37 µmol/g[6]
Various Freshwater FishSkeletal Muscle> 1 µmol/g[6]
Homeothermic Vertebrates
MammalsBrainTrace Amounts[2][5]
HumansPlasmaDetected[1][7]
HumansCerebrospinal FluidDetected[1][7]
HumansPlacentaDetected[8]

Conclusion and Future Directions

N-acetylhistidine is a fascinating metabolite with a distinct and phylogenetically conserved pattern of distribution. While its role as an osmolyte in poikilothermic vertebrates is well-established, its function in mammals remains an area of active research. The development and refinement of analytical techniques such as HPLC and ¹H-MRS will be crucial in further elucidating the subtle roles of NAH in mammalian physiology and pathophysiology. Future research should focus on understanding the regulation of NAH synthesis and degradation in mammals, its potential interactions with other metabolic pathways, and its possible involvement in neurological or other disease states.

References

  • Baslow, M. H., & Guilfoyle, D. N. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. Biomolecules, 5(2), 635–646. [Link]

  • Baslow, M. H., & Guilfoyle, D. N. (2015). N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. PubMed Central (PMC). [Link]

  • Baslow, M. H. (1998). Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump. Journal of Molecular Neuroscience, 10(1), 1-24. [Link]

  • Baslow, M. H., & Guilfoyle, D. N. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. MDPI. [Link]

  • Yamada, S., Tanaka, Y., Sameshima, M., & Furuichi, M. (2009). Occurrence of a novel acetylated amino acid, N(alpha)-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates. Comparative Biochemistry and Physiology. Part B, Biochemistry & Molecular Biology, 152(3), 253–258. [Link]

  • Bhandari, S., Bisht, K. S., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 9, 838725. [Link]

  • Yamada, S., & Arikawa, S. (2014). An ectotherm homologue of human predicted gene NAT16 encodes histidine N-acetyltransferase responsible for Nα-acetylhistidine synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 434-442. [Link]

  • N-Acetyl-L-histidine. PubChem. [Link]

  • Myllykoski, M., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Nature Communications. [Link]

  • Baslow, M. H., & Guilfoyle, D. N. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. ResearchGate. [Link]

  • HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. Preprints.org. [Link]

  • Yamada, S., et al. (2009). Occurrence of a novel acetylated amino acid, Nα-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates. ResearchGate. [Link]

  • Baslow, M. H., & Guilfoyle, D. N. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. MDPI. [Link]

  • Histidine N-acetyltransferase. Wikipedia. [Link]

  • Myllykoski, M., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. PubMed Central (PMC). [Link]

  • KEGG ENZYME: 3.4.13.5. Genome.jp. [Link]

  • HPLC Analysis of N-Acetyl-L-Histidine in Fish. Scribd. [Link]

  • N-acetylhistidine isolated from frog heart. PubMed. [Link]

  • N-acetylhistidine isolated from frog heart. Science. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of 2-acetamido-3-(1H-imidazol-5-yl)propanoic Acid from Biological Samples

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the extraction of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, also known as N-acetylhistidine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the extraction of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, also known as N-acetylhistidine, from various biological matrices. This document outlines the foundational principles and detailed protocols for three common and effective extraction techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific analytical needs, primarily focusing on sample preparation for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to N-acetylhistidine

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid is the N-acetylated form of the amino acid L-histidine. Its presence in biological systems and potential roles in various physiological and pathological processes are of growing interest in the scientific community. Accurate and reliable quantification of N-acetylhistidine in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic, metabolomic, and biomarker discovery studies. The extraction of this polar molecule from complex biological matrices presents unique challenges due to the presence of interfering substances like proteins, salts, and phospholipids. This guide provides a detailed overview of robust extraction methodologies to obtain clean extracts for sensitive and accurate downstream analysis.

Pre-analytical Considerations: Sample Handling and Stability

The integrity of biological samples is paramount for accurate quantification of N-acetylhistidine. Improper handling and storage can lead to degradation of the analyte and compromise the reliability of the results.

Sample Collection:

  • Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., K2EDTA).

  • Serum: Blood should be collected in tubes without an anticoagulant and allowed to clot.

  • Urine: Urine samples should be collected in sterile containers.

Processing:

  • Plasma and serum should be separated from whole blood by centrifugation as soon as possible after collection.

  • Urine samples should be centrifuged to remove particulate matter.

Storage:

  • While specific stability data for N-acetylhistidine is not extensively published, general recommendations for amino acid and metabolite stability should be followed.[1]

  • For short-term storage (up to 24 hours), samples should be kept at 2-8°C.

  • For long-term storage, samples should be frozen at -80°C. Multiple freeze-thaw cycles should be avoided as they can lead to degradation of metabolites.[1]

Method 1: Protein Precipitation

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples, particularly plasma and serum. This technique is well-suited for high-throughput applications.

Scientific Principles

The addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) disrupts the hydration shell around proteins, leading to their denaturation and precipitation.[2][3] The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte of interest is collected for analysis. Acetonitrile is often preferred as it generally results in cleaner extracts compared to methanol.[2]

Experimental Workflow: Protein Precipitation

Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Precipitation cluster_2 Separation cluster_3 Final Extract Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard Sample->Add_IS 100 µL Add_Solvent Add Cold Precipitating Solvent (e.g., Acetonitrile) Add_IS->Add_Solvent Spiked Sample Vortex Vortex Add_Solvent->Vortex 3:1 ratio (v/v) Incubate Incubate (Optional) (e.g., -20°C) Vortex->Incubate Centrifuge Centrifuge at High Speed Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Analyze by LC-MS/MS Collect_Supernatant->Analyze

Caption: Workflow for Protein Precipitation.

Detailed Protocol for Protein Precipitation of Plasma/Serum Samples

Materials:

  • Biological sample (plasma or serum)

  • Internal Standard (IS) solution (e.g., isotope-labeled N-acetylhistidine)

  • Ice-cold acetonitrile (ACN), HPLC or LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add an appropriate amount of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of solvent to sample is common).[2]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • (Optional) Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Data Presentation: Comparison of Precipitating Solvents

Precipitating AgentTypical Ratio (Solvent:Sample)AdvantagesDisadvantages
Acetonitrile3:1Efficient protein removal, cleaner extracts.[2]May not be suitable for all analytes.
Methanol3:1Good for a wide range of analytes.Can be less efficient at protein removal than ACN.[2]
Trichloroacetic Acid (TCA)1:2 (10% TCA)Very effective for protein removal.[4]Can be harsh and may degrade some analytes; not directly compatible with some LC-MS systems.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Scientific Principles

N-acetylhistidine is a polar molecule. To extract it from an aqueous biological matrix like urine, a suitable organic solvent must be chosen. The choice of solvent and the pH of the aqueous phase are critical parameters. By adjusting the pH, the ionization state of N-acetylhistidine can be modified to enhance its partitioning into the organic phase. For instance, at a pH below its pKa, the carboxylic acid group will be protonated, making the molecule less polar and more amenable to extraction into a moderately polar organic solvent.

Experimental Workflow: Liquid-Liquid Extraction

Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Phase Separation cluster_3 Final Extract Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Adjust_pH->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Liquid-Liquid Extraction.

Detailed Protocol for Liquid-Liquid Extraction of Urine Samples

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Ethyl acetate, HPLC or LC-MS grade

  • Formic acid

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.

  • Add an appropriate amount of the internal standard solution.

  • Acidify the sample by adding a small volume of formic acid to adjust the pH to approximately 3-4. This protonates the carboxylic acid group of N-acetylhistidine, increasing its hydrophobicity.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-7) on the remaining aqueous layer with a fresh portion of ethyl acetate to improve recovery. Combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Data Presentation: Common LLE Solvents

Organic SolventPolarity IndexProperties
Ethyl Acetate4.4Moderately polar, good for extracting a range of compounds.[5][6]
Dichloromethane3.1Good for less polar compounds, can form emulsions.
Methyl-tert-butyl ether (MTBE)2.5Less polar than ethyl acetate, good for cleaner extracts.

Method 3: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective and versatile sample preparation technique that can provide cleaner extracts than protein precipitation or LLE.

Scientific Principles

SPE separates components of a mixture based on their physical and chemical properties. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. For a polar molecule like N-acetylhistidine, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB) is often suitable.[7][8] The retention mechanism is based on hydrophobic interactions between the analyte and the stationary phase. By adjusting the pH of the sample and the composition of the wash and elution solvents, a high degree of selectivity can be achieved.

Experimental Workflow: Solid-Phase Extraction

Solid-Phase Extraction Workflow cluster_0 Sample & Cartridge Prep cluster_1 Extraction cluster_2 Elution cluster_3 Final Extract Sample Pre-treated Sample (e.g., Diluted Plasma) Load Load Sample Sample->Load Condition Condition Cartridge (e.g., Methanol) Equilibrate Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash Wash away Interferences Load->Wash Elute Elute Analyte (e.g., Methanol) Wash->Elute Collect_Eluate Collect Eluate Elute->Collect_Eluate Evaporate Evaporate to Dryness Collect_Eluate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction.

Detailed Protocol for Solid-Phase Extraction of Plasma/Serum Samples

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., Oasis HLB or a C18 cartridge)

  • Methanol, HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic acid

  • SPE manifold

  • Evaporation system

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of plasma or serum with 400 µL of 2% formic acid in water. Add the internal standard. Centrifuge to pellet any precipitates.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the N-acetylhistidine and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Data Presentation: Common SPE Sorbents for Polar Analytes

Sorbent TypeRetention MechanismTypical Application
C18 (Octadecylsilane)Reversed-phaseNon-polar to moderately polar compounds from aqueous matrices.[7]
Oasis HLBReversed-phase (Hydrophilic-Lipophilic Balanced)Wide range of acidic, neutral, and basic compounds.[7][8]
Mixed-Mode Cation ExchangeReversed-phase and Cation ExchangeBasic and polar compounds.

Conclusion

The choice of extraction protocol for 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid depends on the specific requirements of the analysis, including the biological matrix, the required level of cleanliness, throughput needs, and the available instrumentation. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts and higher selectivity. It is imperative that any chosen method is thoroughly validated for its intended purpose, assessing parameters such as recovery, matrix effects, precision, and accuracy to ensure reliable and reproducible results.

References

  • Millipore Corporation. (2003, September). High throughput sample preparation for the quantitation of drug compounds in serum samples. Application Note. Retrieved from [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Application Note. Retrieved from [Link]

  • Lu, C., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Biomedical Chromatography, 25(4), 427-431. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Application Note. Retrieved from [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best? Retrieved from [Link]

  • Shah, H., et al. (2019). A simple organic solvent precipitation method to improve detection of low molecular weight proteins. UQ eSpace. Retrieved from [Link]

  • Celma, C., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 738(1), 105-113. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Retrieved from [Link]

  • Wang, Y., et al. (2020). Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains. Metabolites, 10(4), 143. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis Cartridges and 96-Well Plates. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Liquid-liquid extraction – Knowledge and References. Retrieved from [Link]

  • Zotou, A., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7895. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • Rådjursöga, M., et al. (2022). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Metabolomics, 18(1), 1. Retrieved from [Link]

  • University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • Brauer, R., et al. (2011). Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. Metabolomics, 7(3), 344-352. Retrieved from [Link]

  • Waters Corporation. (2023). Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. Application Note. Retrieved from [Link]

  • Klyuchnikova, E. A., et al. (2024). Sample Preparation for Metabolomic Analysis in Exercise Physiology. Metabolites, 14(1), 1. Retrieved from [Link]

  • Andersen, J. H., et al. (2021). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Molecules, 26(21), 6617. Retrieved from [Link]

  • Scribd. (n.d.). Expt .No. 9Liquid-Liquid Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of ethyl acetate liquid-liquid extraction (LLE) method to remove contaminants. Retrieved from [Link]

  • Magner, E., et al. (2023). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Nature Communications, 14(1), 3986. Retrieved from [Link]

  • Togashi, M., et al. (1998). HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. Fisheries Science, 64(1), 124-128. Retrieved from [Link]

  • TIEI Extraction. (2024, November 11). Ethyl Acetate Extraction Equipment Centrifugal Extractor. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Fisichella, S., et al. (2014). Determination of drugs of abuse in biological samples by accelerated solvent extraction and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 88, 325-333. Retrieved from [Link]

  • Primas, N., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 15(1), 209. Retrieved from [Link]

Sources

Application

Utilizing 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid as a biological buffer in vitro

Application Note: Utilizing 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid (N-Acetyl-L-Histidine) as an Advanced Biological Buffer in Vitro Executive Summary & Mechanistic Rationale For decades, in vitro cell culture and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid (N-Acetyl-L-Histidine) as an Advanced Biological Buffer in Vitro

Executive Summary & Mechanistic Rationale

For decades, in vitro cell culture and ex vivo tissue preservation have relied on synthetic zwitterionic buffers (e.g., HEPES, MOPS) or standard amino acid formulations to maintain physiological pH. However, these conventional systems frequently introduce hidden variables: synthetic buffers can generate reactive oxygen species (ROS) under light exposure, and standard amino acids like L-histidine are susceptible to non-enzymatic glycation (the Maillard reaction) when co-cultured with reducing sugars.

To circumvent these limitations, 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid —commonly known as 1[1]—has emerged as a superior, multifunctional biological buffer. Naturally found in high concentrations within the brain, retina, and lenses of 2[2], NAH offers a unique trifecta of biochemical properties:

  • Stable Proton Buffering: The imidazole ring of histidine is the only amino acid side chain perfectly suited for physiological pH buffering (pKa ~6.5–7.1)[3].

  • Glycation Resistance: By acetylating the α -amino group, NAH becomes entirely resistant to the Maillard reaction, ensuring long-term stability in glucose-rich media[1].

  • Osmolyte & Antioxidant Function: Unlike components of standard organ preservation media (e.g., University of Wisconsin [UW] solution) which can 4[4], NAH acts as a highly biocompatible osmolyte and radical scavenger, actively protecting cells from osmotic shock and oxidative stress[5][6].

NAH_Mechanisms NAH 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (N-Acetyl-L-Histidine) Imid Imidazole Ring NAH->Imid AcAm Acetylated α-Amine NAH->AcAm Buffer Proton Buffering (pKa ~6.8) Imid->Buffer ROS Radical Scavenging (Antioxidant) Imid->ROS Osmo Osmolyte Regulation Imid->Osmo Protect Prevents Glycation (High Stability) AcAm->Protect Tox Zero Toxicity Profile Buffer->Tox ROS->Tox Osmo->Tox Protect->Tox

Caption: Mechanistic pathways of NAH conferring high biocompatibility and buffering capacity.

Quantitative Comparative Analysis

When designing an in vitro assay, selecting the appropriate buffer requires balancing buffering capacity with cellular inertness. The table below summarizes the empirical advantages of NAH over traditional alternatives.

Buffer SystemFunctional pKa (25°C)In Vitro BiocompatibilityAntioxidant CapacityOsmolyte CapabilityRisk of Glycation (Maillard)
N-Acetyl-L-Histidine (NAH) ~6.8Excellent High Yes None (Acetylated)
L-Histidine6.0 (imidazole)GoodModerateYesHigh (Exposed α -amine)
HEPES7.5Moderate (Toxicity at high conc.)LowNoNone
UW Solution BuffersVariousPoor (Known long-term toxicity)LowNoNone

Experimental Workflow & Self-Validating Protocols

To ensure rigorous scientific integrity, the implementation of NAH must follow a self-validating workflow. This involves precise chemical formulation, functional validation of its antioxidant properties prior to cellular exposure, and finally, biological application.

NAH_Workflow Prep 1. Formulation NAH Dissolution Val 2. Validation ABTS/DPPH Assays Prep->Val Cell 3. Cell Culture Media Supplementation Val->Cell Assay 4. Cellular Assays Viability & Osmosis Cell->Assay

Caption: Step-by-step workflow for the formulation and in vitro validation of NAH buffers.

Protocol A: Formulation of 100 mM NAH Stock Buffer System

Causality: We prepare a 100 mM concentrated stock to allow for a 10x dilution into standard culture media (yielding a final 10 mM working concentration). This perfectly mimics the physiological concentrations observed in 6[6], providing robust buffering without altering the basal media formulation.

  • Weighing: Accurately weigh 21.52 g of N-Acetyl-L-histidine monohydrate (MW ≈ 215.21 g/mol ).

  • Dissolution: Dissolve the powder in 800 mL of cell-culture grade, endotoxin-free Milli-Q water.

  • pH Titration (Critical Step): Because the carboxylic acid group renders the initial solution acidic, carefully titrate the pH to 7.4 using 1M NaOH. Note: NaOH deprotonates the carboxyl group, shifting the molecule into its optimal zwitterionic state where the imidazole ring dictates the buffering range.

  • Volume Adjustment & Sterilization: Bring the final volume to 1000 mL. Sterile filter the solution through a 0.22 µm Polyethersulfone (PES) membrane. PES is mandatory here due to its low protein-binding and high-flow characteristics.

Protocol B: In Vitro Antioxidant Capacity Validation (ABTS Assay)

Causality: Before exposing sensitive primary cells to the buffer, its functional radical scavenging capacity must be validated. The ABTS assay is selected over DPPH because ABTS is highly stable in aqueous buffer systems, matching the NAH solvent environment perfectly[7].

  • Radical Generation: Prepare the ABTS•+ radical cation by reacting 7 mM ABTS stock with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours.

  • Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) until it reaches an absorbance of 0.70±0.02 at 734 nm.

  • Plating: In a 96-well microplate, add 25 µL of the NAH buffer (Test), Trolox standards (Positive Control), and PBS (Negative Blank) into respective wells.

  • Reaction: Add 175 µL of the ABTS•+ working solution to each well. Incubate in the dark for exactly 6 minutes.

  • Quantification: Read the absorbance at 734 nm using a microplate reader.

  • Self-Validation Check: Calculate the Area Under the Curve (AUC). The Trolox standard curve must yield an R2>0.98 to confirm the assay's dynamic range is functioning, thereby validating the specific radical scavenging capacity of the NAH batch[7].

Protocol C: Cellular Osmotic Stress Protection & Viability Assay

Causality: To validate NAH's dual role as a buffer and a protective osmolyte, cells are subjected to a5[5]. When cells swell, they actively efflux osmolytes to reduce intracellular pressure and prevent lysis. Measuring NAH efflux directly validates its biological mechanism of action.

  • Cell Culture: Seed mammalian lens epithelial cells or myocytes in standard 300 mOsm/kg media. Allow 24 hours for adherence.

  • Buffer Introduction: Replace the media with a hypo-osmotic formulation (200 mOsm/kg) supplemented with either 10 mM NAH or 10 mM HEPES (Control).

  • Viability Monitoring: At 24 and 48 hours, measure cellular metabolic activity using a standard MTT or WST-8 assay.

  • Efflux Quantification (HPLC): Collect the supernatant. Quantify NAH efflux via isocratic reverse-phase HPLC (using a C18 column) with UV detection at 210 nm[6]. A significant spike in extracellular NAH compared to baseline confirms that the cells are actively utilizing the buffer as an osmoregulatory escape valve, a feature entirely absent in synthetic buffers like HEPES.

References

  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement Source: nih.gov (PMC) URL:3

  • N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.) Source: physiology.org URL:6

  • Role of Histidine in Cataract Formation in Atlantic Salmon (Salmo salar L) Source: arvojournals.org URL:5

  • Evaluation of Functional and Structural Alterations in Muscle Tissue Source: ovid.com URL:4

  • Application Notes and Protocols for Determining the Antioxidant Capacity of N-Acetylhistidine Source: benchchem.com URL:7

  • N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates Source: mdpi.com URL:2

  • The molecular basis for acetylhistidine synthesis by HisAT/NAT16 Source: nih.gov URL:1

Sources

Method

Mass spectrometry fragmentation patterns of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling and Quantification of 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid Biological Context and Analytical Significance 2-Acetamido-3-(1H-imidazol-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling and Quantification of 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid

Biological Context and Analytical Significance

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, commonly known as N-acetylhistidine (NAH) , is a highly polar, imidazole-containing endogenous metabolite[1]. In vertebrate biochemistry, NAH acts as a major non-protein nitrogen component in skeletal muscle. In recent metabolomics research, NAH has emerged as a critical biomarker for evaluating meat freshness, detecting postmortem spoilage, and determining the geographical origin of aquatic species[2],[3].

Accurate quantification of NAH is challenging due to its high polarity and susceptibility to matrix interference. Therefore, establishing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method requires a deep understanding of its gas-phase fragmentation mechanics to ensure high specificity and quantitative rigor.

Mechanistic Principles of MS/MS Fragmentation

The structural elucidation of NAH relies on its predictable behavior under Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). Understanding why these fragments form allows analysts to select the most robust transitions for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

  • Protonation Dynamics: The imidazole ring of NAH is highly basic. In positive Electrospray Ionization (ESI+), it readily accepts a proton, yielding a highly stable precursor ion at m/z 198.088 ([M+H]+)[2].

  • Loss of the Acetyl Group (m/z 156): The N-acetyl group on the alpha-nitrogen is the most labile structural moiety. Application of collision energy induces the neutral loss of a ketene molecule (CH₂=C=O, -42 Da), generating a histidine-like intermediate at m/z 156.077 [4],[5].

  • Formation of the Immonium Ion (m/z 110): The m/z 156 intermediate undergoes further fragmentation via the loss of formic acid (or sequential loss of H₂O and CO, -46 Da) from the C-terminal carboxylic acid. This yields the characteristic histidine immonium ion at m/z 110.071 [4],[6]. This ion is a definitive structural fingerprint for histidine-containing compounds and serves as the primary quantifier ion[6].

  • Alternative Neutral Losses: Direct loss of water (-18 Da) from the precursor yields a minor fragment at m/z 180.077 , while the combined loss of H₂O and CO from the C-terminus yields m/z 152.082 [4].

Fragmentation M N-Acetylhistidine [M+H]+ m/z 198.088 F1 Loss of Water [M+H-H2O]+ m/z 180.077 M->F1 - H2O (-18 Da) F2 Loss of Ketene [M+H-C2H2O]+ m/z 156.077 M->F2 - CH2=C=O (-42 Da) F3 Loss of CO+H2O [M+H-CH2O2]+ m/z 152.082 M->F3 - (CO + H2O) (-46 Da) F4 Immonium Ion [His-like - CO2]+ m/z 110.071 F2->F4 - HCOOH (-46 Da)

Caption: ESI-MS/MS fragmentation pathways of N-acetylhistidine highlighting key structural losses.

Quantitative Data Summary

To facilitate method development, the exact masses, neutral losses, and structural assignments for NAH are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Loss FormulaStructural Assignment / Causality
198.088 180.07718.011H₂ODehydration of the C-terminal carboxylic acid.
198.088 156.07742.011C₂H₂OLoss of ketene from the N-acetyl group[5].
198.088 152.08246.005CH₂O₂Combined loss of CO and H₂O from the C-terminus[4].
156.077 110.07146.005CH₂O₂Cleavage of the carboxyl group to form the histidine immonium ion[6].

Experimental Protocol: LC-MS/MS Workflow

This protocol is engineered to overcome the specific analytical challenges of NAH, namely its high polarity and the presence of matrix-borne degrading enzymes (e.g., anserinase).

Step 1: Sample Preparation (Protein Precipitation)

Causality: Immediate protein precipitation is required to quench endogenous anserinase activity, which would otherwise rapidly hydrolyze NAH into free histidine and acetate[2].

  • Homogenize 50 mg of tissue in 500 µL of ice-cold extraction solvent (80:20 Methanol:Water, v/v) containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial.

Step 2: UHPLC Separation

Causality: NAH is highly polar and elutes in the void volume of standard C18 columns, leading to severe ion suppression. A modified C18 (e.g., Waters HSS T3) or a HILIC column is mandatory to achieve a retention factor ( k′ ) > 2[3].

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm × 100 mm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 2.0 min: 1% B (Isocratic hold to retain polar NAH)

    • 2.0 - 6.0 min: Ramp to 40% B

    • 6.0 - 8.0 min: Ramp to 95% B (Column wash)

    • 8.1 - 12.0 min: 1% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: +3.5 kV.

  • Source Temperature: 350°C.

  • MRM Transitions:

    • Quantifier: m/z 198.1 → 110.1 (Collision Energy: 25 eV)

    • Qualifier: m/z 198.1 → 156.1 (Collision Energy: 15 eV)

Workflow S1 Sample Prep (Protein Ppt) S2 UHPLC Separation (HILIC/HSS T3) S1->S2 S3 ESI+ Ionization (Precursor m/z 198) S2->S3 S4 CID/HCD MS/MS (Fragments 156, 110) S3->S4 S5 Data Analysis (Peak Integration) S4->S5

Caption: Step-by-step LC-MS/MS experimental workflow for the quantification of N-acetylhistidine.

Self-Validating System: Quality Control & Orthogonal Verification

To ensure absolute trustworthiness, this protocol incorporates a self-validating data analysis framework:

  • Ion Ratio Monitoring (Orthogonal Verification): The ratio of the quantifier ion (m/z 110) to the qualifier ion (m/z 156) must be calculated for all calibration standards. If the ion ratio in an unknown sample deviates by >20% from the standard average, the data point must be flagged for isobaric interference.

  • Matrix Effect Correction: Because early-eluting polar compounds are highly susceptible to matrix-induced ion suppression, an isotopically labeled internal standard (e.g., ¹³C/¹⁵N-Histidine, if heavy NAH is unavailable) must be spiked into the extraction solvent prior to homogenization.

  • Carryover Validation: A solvent blank (80:20 Methanol:Water) must be injected immediately following the highest calibration standard. The NAH peak area in the blank must be <1% of the Lower Limit of Quantification (LLOQ) to validate that the LC system is free of carryover.

References

  • Biomarker Development for Identifying Mud Loach (Misgurnus mizolepis) Origin Country Using Untargeted Metabolite Profiling Source: MDPI / Semantic Scholar URL:[Link]

  • UHPLC-MS/MS-Based Metabolomics Identifies Freshness Biomarkers and Temporal Spoilage Threshold in Refrigerated Goose Meat Source: MDPI URL:[Link]

  • Mass Spectrometric Analysis of Catechol-Histidine Adducts from Insect Cuticle Source: USDA ARS URL:[Link]

  • Low-Density Lipoprotein Has an Enormous Capacity To Bind (E)-4-Hydroxynon-2-enal (HNE): Detection and Characterization of Lysyl and Histidyl Adducts Source: PMC (NIH) URL:[Link]

  • N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 Source: PubChem URL:[Link]

  • Synthesis of Allylic Hydroperoxides and EPR Spin-Trapping Studies on the Formation of Radicals in Iron Systems Source: ACS Publications URL:[Link]

Sources

Application

Preparation of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid derivatives for peptide synthesis

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals on the preparation and application of Nα -acetylhistidine derivatives. Executive Overview The incorporation of 2-acetami...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals on the preparation and application of -acetylhistidine derivatives.

Executive Overview

The incorporation of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (commonly known as -acetylhistidine or Ac-His-OH) into synthetic peptides is a critical technique in the development of metallopeptides, catalytic peptidomimetics, and biologically active N-capped sequences. Because the unprotected imidazole ring is both nucleophilic and basic, it is highly susceptible to side reactions such as N-acylation and base-catalyzed racemization during carboxyl activation [1].

This application note details the mechanistic rationale, chemical synthesis, and optimized Solid-Phase Peptide Synthesis (SPPS) integration of the gold-standard protected derivative: Ac-His(Trt)-OH (CAS: 183498-47-7). By establishing a self-validating workflow, researchers can ensure high-fidelity coupling with minimal epimerization.

Mechanistic Rationale: The Case for τ -Trityl Protection

The imidazole side chain of histidine possesses two nitrogen atoms: the pros ( π ) and tele ( τ ) nitrogens. During peptide coupling, an unprotected imidazole can attack the activated carboxyl group, leading to unwanted branching[2]. More critically, the proximity of the basic imidazole nitrogens to the α -carbon facilitates the abstraction of the α -proton via an oxazolone intermediate, causing severe racemization.

Causality in the Protection Strategy: By installing a bulky Trityl (Trt) group on the τ -nitrogen, we achieve two vital synthetic goals:

  • Steric Shielding: The massive steric bulk of the trityl group physically blocks the π -nitrogen from participating in intramolecular base catalysis. This sterically constrains the χ -space of the amino acid, virtually eliminating racemization during activation [1].

  • Orthogonal Stability: Unlike Tosyl (Tos) groups, which can be prematurely cleaved by nucleophilic additives like HOBt, the Trt group is completely stable to standard Fmoc SPPS conditions (e.g., 20% piperidine) and is cleanly removed during final global deprotection with Trifluoroacetic acid (TFA) [3].

Comparative Data: Imidazole Protecting Groups

To justify the selection of Trityl protection, the following table summarizes the quantitative and qualitative stability metrics of common imidazole protecting groups used in peptide synthesis.

Protecting GroupSubstitution SiteStability to Nucleophiles (e.g., HOBt)Stability to Base (20% Piperidine)Cleavage ConditionRacemization Risk
Trityl (Trt) τ -nitrogenHighHighTFA (Acidic)Very Low
Boc τ -nitrogenHighHighTFA (Acidic)Low
Tosyl (Tos) τ -nitrogenLowModerateHOBt / NucleophilesModerate
Dinitrophenyl (Dnp) π -nitrogenHighHighThiolysisLow
None N/AN/AN/AN/AVery High

Validated Experimental Protocols

Protocol A: Chemical Synthesis of Ac-His(Trt)-OH

This protocol describes the tritylation of Ac-His-OH to yield the SPPS-ready building block.

  • Reagents: Ac-His-OH (1.0 eq), Trityl chloride (Trt-Cl, 1.2 eq), Triethylamine (TEA, 3.0 eq), anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1 v/v).

  • Step 1 (Solubilization): Suspend Ac-His-OH in the DCM/DMF mixture. Causality: Ac-His-OH has poor solubility in pure DCM due to strong intermolecular hydrogen bonding; DMF disrupts this network, while DCM maintains optimal polarity for the subsequent SN​1 -like substitution reaction.

  • Step 2 (Deprotonation): Add TEA dropwise at 0∘C . Causality: TEA deprotonates the carboxylic acid and the imidazole ring, enhancing the nucleophilicity of the τ -nitrogen and driving the zwitterionic compound fully into solution.

  • Step 3 (Protection): Add Trt-Cl in small portions. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 4 (In-Process Validation): Perform Thin-Layer Chromatography (TLC) using an eluent of n-butanol/AcOH/H 2​ O (4:1:1). The product spot must be UV-active (due to the Trityl group) and exhibit a higher Rf​ value than the ninhydrin-positive starting material.

  • Step 5 (Precipitation): Quench the reaction with 5 mL of methanol and concentrate under reduced pressure to remove DCM. Adjust the pH of the remaining DMF solution to ~4.5 using dilute aqueous citric acid. Causality: Adjusting to pH 4.5 neutralizes the carboxylate to the free acid, inducing precipitation of Ac-His(Trt)-OH without cleaving the acid-sensitive Trt group (which requires pH < 3 for rapid cleavage).

  • Step 6 (Isolation): Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry in vacuo.

  • Self-Validation Checkpoint: Analyze via LC-MS (ESI+). The expected mass target for C27​H25​N3​O3​ is m/z 440.2 [M+H]+ . Expected yield: 75–85%.

Protocol B: N-Terminal Capping via SPPS using Ac-His(Trt)-OH

This protocol outlines the coupling of the synthesized Ac-His(Trt)-OH to the N-terminus of a resin-bound peptide.

  • Reagents: Peptidyl-resin (Fmoc-deprotected N-terminus), Ac-His(Trt)-OH (3.0 eq), N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), OxymaPure (3.0 eq), DMF.

  • Step 1 (Resin Preparation): Swell the peptidyl-resin in DMF for 30 minutes. Causality: Swelling ensures maximum polymer pore accessibility, which is critical when coupling a sterically massive building block like Ac-His(Trt)-OH.

  • Step 2 (Activation): In a separate vial, dissolve Ac-His(Trt)-OH and OxymaPure in DMF. Add DIC and pre-activate for exactly 3 minutes. Causality: OxymaPure forms an active ester that is highly reactive yet significantly less basic than traditional HOBt/DIPEA mixtures. Maintaining a non-basic activation environment strictly minimizes base-catalyzed racemization of the histidine α -carbon.

  • Step 3 (Coupling): Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Step 4 (In-Process Validation): Perform a Kaiser (Ninhydrin) test on a few resin beads. Colorless/yellow beads indicate complete coupling (absence of free primary amines). If the beads are blue, perform a second coupling cycle.

  • Step 5 (Cleavage & Global Deprotection): Wash the resin thoroughly with DMF and DCM. Treat the resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Causality: TFA simultaneously cleaves the peptide from the resin and removes the Trt protecting group. Triisopropylsilane (TIPS) acts as a highly effective carbocation scavenger, preventing the highly reactive trityl cation from re-alkylating the peptide side chains.

  • Step 6 (Isolation): Precipitate the final N-capped peptide in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization

Workflow Start Ac-His-OH Starting Material Tritylation Tritylation (Trt-Cl, TEA) Protect u03C4-Nitrogen Start->Tritylation DCM/DMF, RT Intermediate Ac-His(Trt)-OH Purified Building Block Tritylation->Intermediate Precipitation Activation Activation (DIC/Oxyma) Prevent Racemization Intermediate->Activation SPPS Preparation Coupling SPPS Coupling Amide Bond Formation Activation->Coupling Resin Addition Cleavage Global Deprotection TFA/TIPS/H2O Coupling->Cleavage Wash & Dry Final Target Peptide N-Terminal Ac-His Cleavage->Final Ether Precipitation

Workflow for the synthesis and SPPS integration of Ac-His(Trt)-OH.

References

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control International Journal of Molecular Sciences (MDPI)[Link][1]

  • Poly-histidine grafting leading to fishbone-like architectures Polymer Chemistry (RSC Publishing)[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (commonly known as N-acetyl-L-histidine). As a Senior Application Scientist, I frequently consult with researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (commonly known as N-acetyl-L-histidine). As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low yields, intractable syrups, and over-acetylation during this specific synthesis.

Unlike standard amino acids, L-histidine presents unique kinetic challenges due to its imidazole side chain. This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies and a self-validating protocol to maximize your reaction yield.

Part 1: Mechanistic Troubleshooting & FAQs

When acetylating L-histidine, the primary failure mode is a misunderstanding of the competing nucleophiles within the molecule. The following Q&A addresses the exact causality behind common experimental failures.

Q: Why does aqueous Schotten-Baumann acetylation result in massive reagent consumption and yields below 40%? A: In aqueous basic conditions, L-histidine presents two competing nucleophiles: the primary alpha-amine and the secondary imidazole nitrogen. The imidazole ring acts as a highly efficient nucleophilic catalyst. It rapidly attacks acetic anhydride to form an unstable N-acetylimidazole intermediate, which then rapidly hydrolyzes in water 1. This futile cycle consumes the acetic anhydride before it can react with the less nucleophilic alpha-amine. Furthermore, transacetylation processes occurring on the surface of the molecule can complicate the kinetic pathway 1.

Q: How does switching to glacial acetic acid improve the yield? A: Using glacial acetic acid as the solvent eliminates the hydrolytic destruction of acetic anhydride. Boiling the mixture (refluxing) provides the thermodynamic energy required to drive the acetylation of the alpha-amine to completion [[2]](). Under these anhydrous conditions, even if the imidazole ring is transiently acetylated, the lack of water prevents its premature hydrolysis, allowing the acetyl group to potentially undergo intramolecular transacetylation to the alpha-amine 3.

Q: My crude product is a sticky syrup instead of a solid. How do I induce crystallization? A: N-acetyl-L-histidine is a zwitterionic molecule with high polarity, making it prone to trapping solvent molecules (especially acetic acid) and forming a viscous syrup. To resolve this, ensure absolute dryness during the rotary evaporation step. Recrystallize the residue using absolute ethanol, which selectively dissolves impurities while precipitating the pure N-acetyl-L-histidine as a white solid 2.

Mechanism A L-Histidine (Starting Material) C N-alpha-acetyl-L-histidine (Target Product) A->C Alpha-amine acetylation B Ac2O / AcOH (Acylating Agent) B->C D N,N'-diacetylhistidine (Kinetic Byproduct) C->D Imidazole acetylation E Selective Hydrolysis (H2O / EtOH) D->E Workup E->C Cleaves imidazole acetyl group

Reaction pathway of L-histidine acetylation highlighting the transient diacetylated intermediate.

Part 2: Quantitative Yield Optimization

To illustrate the causality of solvent choice on reaction efficiency, the following table summarizes quantitative yield data across different standard methodologies.

Solvent SystemAcylating Agent (Eq)Temp (°C)Additive / BasePrimary Failure ModeTypical Yield (%)
Water (pH 8.5)Acetic Anhydride (1.5)0 - 5NaOH (aq)Anhydride Hydrolysis30 - 45%
Water / DioxaneAcetic Anhydride (2.0)20Na2CO3Diacetylation40 - 50%
Glacial Acetic Acid Acetic Anhydride (1.0) Reflux None Optimal Conditions 65 - 75%

Part 3: Self-Validating Experimental Protocol

This optimized methodology utilizes anhydrous conditions to prevent reagent hydrolysis and leverages thermal energy to ensure complete alpha-amine conversion 2.

Phase 1: Anhydrous Reaction
  • Dissolution: In a dry round-bottom flask, suspend 1.55 g (0.01 mol) of dried L-histidine in 15 mL of glacial acetic acid 2.

  • Reagent Addition: Add 1.0 mL (0.01 mol) of acetic anhydride dropwise to the suspension 2.

  • Thermal Activation: Attach a reflux condenser and boil the mixture for exactly 2 hours 2.

    • Self-Validation Checkpoint 1: The initial heterogeneous suspension will gradually turn into a clear, homogeneous solution as the insoluble L-histidine is converted into the highly soluble N-acetylated derivative. If the solution remains cloudy after 1.5 hours, trace water may have hydrolyzed the anhydride.

Phase 2: Isolation and Deprotection
  • Solvent Removal: Transfer the reaction mixture to a rotary evaporator. Evaporate the propanoic/acetic acid under high vacuum until completely dry 2.

  • Recrystallization: Dissolve the resulting solid residue in warm absolute ethanol [[2]](). The mild heating in ethanol serves a dual purpose: it acts as a recrystallization solvent and solvolyzes any kinetically formed N,N'-diacetylhistidine back to the target N-alpha-acetyl-L-histidine.

  • Precipitation: Cool the solution to 4 °C overnight to induce crystallization.

  • Filtration: Filter the white precipitate under vacuum, wash with cold acetone, and dry under high vacuum to afford the product (Expected Yield: ~68.9%) 2.

    • Self-Validation Checkpoint 2: Perform 1H NMR (in D2O or DMSO-d6). The presence of an amide NH peak at ~8.02 ppm and an acetyl methyl singlet confirms successful alpha-acetylation 2. The imidazole protons should appear undisturbed between 6.8 and 8.3 ppm 2.

Protocol Step1 1. Dissolution Suspend L-His in Glacial AcOH Step2 2. Reagent Addition Add 1.0 eq Acetic Anhydride Step1->Step2 Step3 3. Thermal Activation Reflux for 2 hours Step2->Step3 Step4 4. Solvent Removal Rotary Evaporation to Dryness Step3->Step4 Step5 5. Isolation Recrystallize from Ethanol Step4->Step5

Self-validating workflow for the synthesis and isolation of N-acetyl-L-histidine.

References

  • [3] Title: Using Peptide Arrays To Discover the Sequence-Specific Acetylation of the Histidine-Tyrosine Dyad | Biochemistry. Source: acs.org. URL:[Link]

  • [2] Title: The Study of the Effect of Histidine Derivatives as a Novel Antinociceptive and Anti-Inflammatory Activity. Source: scispace.com. URL:[Link]

  • [1] Title: Novel mechanism of surface catalysis of protein adduct formation. NMR studies of the acetylation of ubiquitin. Source: nih.gov. URL:[Link]

Sources

Optimization

Optimizing pH conditions for 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid stability

Welcome to the Technical Support Center for 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid , commonly known as N-acetyl-L-histidine (NAH) . As a critical biomolecule, endogenous osmolyte, and highly effective biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid , commonly known as N-acetyl-L-histidine (NAH) . As a critical biomolecule, endogenous osmolyte, and highly effective biological buffering agent (utilized in advanced vascular preservation solutions like TiProtec™), maintaining the structural integrity of NAH is paramount.

This guide provides researchers and drug development professionals with field-proven troubleshooting protocols, stability data, and mechanistic insights into optimizing pH conditions to prevent amide hydrolysis and metal-catalyzed degradation.

Part 1: Physicochemical Knowledge Base

To optimize NAH in your formulations, you must first understand its ionization states. NAH contains two primary ionizable groups: a carboxylic acid and an imidazole ring. The stability of the N-acetyl (amide) bond is heavily dependent on the surrounding pH and buffer composition.

Quantitative Stability & Property Profile
ParameterValue / CharacteristicMechanistic Implication
Imidazole pKa 7.05 [1]Provides maximum autologous buffering capacity at physiological pH (7.0).
Carboxylic Acid pKa ~3.1Remains deprotonated (negatively charged) under standard physiological conditions.
Optimal Stability pH 6.5 – 7.5Minimizes both acid-catalyzed and base-catalyzed hydrolysis of the amide bond.
Degradation at pH 8.0 ~50% reduction in half-lifeBase-catalyzed hydrolysis begins to accelerate significantly compared to pH 7.0 [2].
Degradation at pH 10.0 Dramatically reduced stabilityHigh concentration of OH⁻ ions leads to rapid nucleophilic attack on the N-acetyl group [2].
Buffer Compatibility HEPES > PBS > CarbonateStability is twofold greater in HEPES than in PBS; carbonate accelerates degradation [2].

Part 2: Troubleshooting & FAQs

As a Senior Application Scientist, I frequently encounter experimental failures related to NAH degradation. Below are the most common issues, the chemical causality behind them, and actionable solutions.

Q1: Why does my NAH concentration rapidly deplete when formulated in carbonate buffers at pH 9–10? Causality: You are observing base-catalyzed amide hydrolysis. The N-acetyl group is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) at elevated pH. Research indicates that hydrolysis rates are significantly accelerated under basic conditions, with the half-life at pH 8 being approximately twofold lower than at pH 7, and stability is dramatically compromised at pH 10 in carbonate-bicarbonate buffers[2]. Solution: Shift your formulation to a non-nucleophilic buffer like HEPES and adjust the pH to 7.0. At this pH, the imidazole ring (pKa 7.05) is roughly 50% protonated, allowing NAH to act as its own robust buffer while protecting the amide bond [1].

Q2: I am observing unexpected cleavage of the NAH amide bond even at neutral pH (7.4). What is causing this? Causality: This is likely caused by trace transition metals in your solution. NAH acts as a bidentate ligand. The imidazole N-1/N-3 atoms and the carboxylate group readily coordinate with transition metals like Pd(II), Cu(II), and Fe(II) [3, 5]. This metal coordination withdraws electron density from the amide bond, effectively lowering the activation energy for hydrolysis (a process known as metal-induced acid hydrolysis) [5]. Solution: Incorporate a chelating agent into your buffer. For instance, the addition of 1 mmol/L deferoxamine has been proven to stabilize NAH-buffered storage solutions by sequestering free iron and preventing metal-catalyzed degradation [4].

Q3: Why is HEPES recommended over Phosphate-Buffered Saline (PBS) for NAH stability at pH 7.4? Causality: Buffer identity directly influences the hydrolytic stability of N-acetylated amino acids. Empirical studies show that the aqueous stability of NAH is approximately twofold greater in HEPES compared to PBS at identical pH levels [2]. Phosphate ions in PBS act as general base catalysts, marginally accelerating the hydrolysis of the N-acetyl group compared to the inert, zwitterionic sulfonic acid structure of HEPES.

Part 3: Mechanistic Visualization

The following diagram illustrates the distinct degradation pathways of N-acetylhistidine when exposed to sub-optimal pH environments or transition metals.

NAH_Degradation NAH N-Acetylhistidine (NAH) Stable at pH 6.5 - 7.5 Acidic Acidic Conditions (pH < 4.0) NAH->Acidic Basic Basic Conditions (pH > 8.0) NAH->Basic Metals Transition Metals (Pd2+, Fe2+, Cu2+) NAH->Metals Hydrolysis1 Acid-Catalyzed Amide Hydrolysis Acidic->Hydrolysis1 Hydrolysis2 Base-Catalyzed Amide Hydrolysis Basic->Hydrolysis2 Coordination Metal-Imidazole Coordination Metals->Coordination Products L-Histidine + Acetate (Loss of Buffer Capacity) Hydrolysis1->Products Hydrolysis2->Products Complex Metal-NAH Complex (Altered pKa & Cleavage) Coordination->Complex Complex->Hydrolysis1 Lowers Activation Energy

Fig 1: Degradation pathways of N-acetylhistidine under extreme pH and metal exposure.

Part 4: Standard Operating Procedure (SOP)

Workflow: Formulation of a High-Stability NAH Buffer (pH 7.0)

Objective: Prepare a 30 mM NAH buffer resistant to hydrolysis and metal-catalyzed degradation, suitable for long-term storage or ex vivo organ preservation workflows. This protocol is designed as a self-validating system to ensure chemical integrity.

Step-by-Step Methodology:

  • Solvent Deionization: Begin with 800 mL of ultrapure water (18.2 MΩ·cm) in a sterile glass beaker. Causality: Eliminating trace transition metals immediately removes the risk of metal-induced amide cleavage.

  • Chelator Integration: Dissolve 1.0 mM deferoxamine (or EDTA) into the water. Stir until completely dissolved. Causality: Sequesters any residual Fe(II) or Cu(II) introduced by subsequent reagents [4].

  • Primary Buffer Addition: Add 50 mM HEPES (free acid). Causality: Avoids the general base catalysis associated with phosphate buffers (PBS) [2].

  • NAH Incorporation: Slowly add 30 mM of N-acetyl-L-histidine powder. Stir continuously until the solution is entirely clear.

  • pH Titration: Monitor the solution with a calibrated pH meter. Slowly titrate to pH 7.0 ± 0.1 using 1M NaOH. Causality: At pH 7.0, the imidazole ring (pKa 7.05) is approximately 50% protonated, providing the system with maximum buffering capacity against future pH drift [1].

  • Volume Adjustment: Bring the final volume to 1.0 L using ultrapure water. Filter sterilize through a 0.22 µm PES membrane.

  • Self-Validation (HPLC-UV): To validate the stability of your formulation, aliquot a 1 mL sample and run reverse-phase HPLC (C18 column, 210 nm detection). Establish a baseline ratio of intact NAH to free L-histidine. A stable, properly formulated system will exhibit <1% free L-histidine generation over a 30-day period when stored at 4°C.

References

  • Title: Comprehensive pKa Value Table / pKa Data Compiled by R.
  • Title: Profiling Sulfur(VI)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Title: Improvement of the Cold Storage of Blood Vessels With a Vascular Preservation Solution.
  • Title: New Selectivity and Turnover in Peptide Hydrolysis by Metal Complexes. A Palladium(II)
Troubleshooting

Resolving overlapping NMR peaks in 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid analysis

Technical Support Center: Resolving Overlapping NMR Peaks in N-Acetylhistidine (NAH) Analysis Welcome to the Advanced Analytical Support Center. As Application Scientists, we frequently encounter challenges with the nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Overlapping NMR Peaks in N-Acetylhistidine (NAH) Analysis

Welcome to the Advanced Analytical Support Center. As Application Scientists, we frequently encounter challenges with the nuclear magnetic resonance (NMR) characterization of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, commonly known as N-acetylhistidine (NAH). The imidazole ring's dynamic tautomerism and susceptibility to pH fluctuations often result in severe peak overlap, line broadening, and spectral ambiguity.

This guide is designed to troubleshoot these specific analytical bottlenecks, providing mechanistic explanations, self-validating protocols, and advanced heteronuclear strategies.

FAQ: Mechanistic Causes of Signal Overlap

Q: Why do the imidazole ring protons (H2 and H4/H5) of N-acetylhistidine frequently overlap or broaden in 1H NMR spectra? A: The overlap and broadening are primarily caused by intermediate chemical exchange driven by tautomerism and protonation dynamics. The imidazole ring of NAH exists in a dynamic equilibrium between the Nδ1-H and Nε2-H tautomeric forms[1][2]. At physiological pH, the exchange rate between these neutral tautomers and the protonated imidazolium cation often falls into the intermediate NMR timescale. This intermediate exchange broadens the H2 and H4 signals, causing them to merge with baseline noise or overlap with other aromatic signals. Furthermore, the macroscopic pKa of the NAH imidazole ring is approximately 7.2[3][4]. When the sample pH is near this pKa, slight local variations in concentration or ionic strength cause unpredictable chemical shift drift.

Q: In complex biological matrices, what are the primary overlap contaminants for the acetyl methyl group of NAH? A: The acetyl methyl protons of NAH typically resonate as a sharp singlet near 1.963 ppm in aqueous solutions[5]. In tissue extracts or biofluids, this region is highly congested. The primary contaminant is N-acetylaspartate (NAA), whose acetyl peak resonates at 2.006 ppm[5]. Without sufficient magnetic field strength or proper shimming, the bases of these two singlets will overlap, complicating quantitative integration.

Pathway Cation Cation Tautomer1 Nδ1-H Tautomer (Neutral, pH ~7.2) Cation->Tautomer1 -H+ Tautomer2 Nε2-H Tautomer (Neutral, pH ~7.2) Cation->Tautomer2 -H+ Tautomer1->Tautomer2 Tautomeric Exchange Anion Anion Tautomer1->Anion -H+ Tautomer2->Anion -H+

Caption: pH-dependent protonation and tautomeric equilibrium of the NAH imidazole ring.

Troubleshooting Guide 1: Resolving Overlap via pH Titration

The Causality: When 1D 1H NMR is the only available technique, the most robust method to resolve H2/H4 overlap is to push the molecule out of the intermediate exchange regime. By adjusting the pH to either >9.0 or <5.0, you force the NAH population into a single predominant state (fully deprotonated or fully protonated). In highly basic solutions, the deprotonation of the imidazolyl group induces a significant upfield shift of the H2 and H4 protons, separating them from standard aromatic overlaps[6].

Self-Validating Protocol: pH-Shifted 1D 1H NMR This protocol utilizes an internal standard to ensure that observed shifts are due to molecular protonation states, not bulk magnetic susceptibility changes.

  • Sample Preparation: Dissolve 5-10 mM of the NAH-containing sample in D2O. Add 0.5 mM of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal chemical shift reference (0.00 ppm).

  • Initial Acquisition: Acquire a standard 1D 1H NMR spectrum (e.g., using a zg30 or noesypr1d pulse sequence for water suppression).

  • pH Adjustment (Titration): Using standardized 0.1 M NaOD or DCl, adjust the pH* (pH meter reading in D2O) to > 9.5 or < 5.0.

  • Re-Acquisition: Acquire a second 1H NMR spectrum under identical receiver gain and temperature settings.

  • Validation: Verify that the DSS peak remains exactly at 0.00 ppm and the NAH acetyl methyl peak remains relatively stable near 1.96 ppm. The H2 and H4 peaks should now appear as sharp, distinct singlets shifted away from the overlap zone.

Quantitative Data: Expected Chemical Shifts and pKa Values

Molecular StatepH RangeImidazole H2 Shift (ppm)Imidazole H4 Shift (ppm)Acetyl CH3 Shift (ppm)
Cationic (Protonated)pH < 5.0~ 8.6 - 8.8~ 7.3 - 7.5~ 1.96
Zwitterionic/NeutralpH 7.0 - 7.5Broad / AveragedBroad / Averaged1.963[5]
Anionic (Deprotonated)pH > 9.0~ 7.6 - 7.8 (Upfield)[6]~ 6.9 - 7.0 (Upfield)[6]~ 1.95
Reference pKa7.2[3][4]---

Troubleshooting Guide 2: Advanced Heteronuclear 2D NMR

The Causality: When pH titration is impossible (e.g., in live-cell NMR or highly buffered physiological extracts), homonuclear overlap cannot be resolved in one dimension. We must exploit the massive chemical shift dispersion of 15N. 15N chemical shifts are exquisitely sensitive to the tautomeric state; for example, the protonated 15N in the Nδ1-H tautomer resonates near 183.5 ppm, while non-protonated nitrogens resonate elsewhere[7]. By using 1H-15N HSQC or HMBC, we spread the overlapping proton signals into the nitrogen dimension, completely resolving the H2/H4 signals[8].

Self-Validating Protocol: 1H-15N HMBC for Tautomer Resolution Because the imidazole nitrogens lack directly attached protons in certain tautomeric states, a long-range 1H-15N HMBC is often more informative than an HSQC.

  • Probe Tuning & Calibration: Ensure the NMR probe is rigorously tuned and matched for both 1H and 15N. Calibrate the 90° pulse lengths for both nuclei to ensure maximum coherence transfer efficiency.

  • Parameter Setup: Select a 1H-15N HMBC pulse sequence optimized for long-range couplings (typically 2JNH​ and 3JNH​ around 10-15 Hz).

  • Acquisition: Set the 15N spectral width to cover at least 100 to 300 ppm to capture both protonated (pyrrole-like) and unprotonated (pyridine-like) nitrogens.

  • Validation: The system is self-validating if the cross-peaks align with the known tautomeric fractions. You should observe cross-peaks from the H2 proton to both Nδ1 and Nε2. The intensity ratio of these cross-peaks directly correlates to the tautomeric equilibrium constant ( KT​ )[7].

G A N-Acetylhistidine (Overlapping NMR Signals) B Assess Matrix Complexity A->B C Simple Matrix (Pure compound/Simple buffer) B->C Low interference D Complex Matrix (Biofluids/Tissue extracts) B->D High interference E Perform pH Titration (Shift pH < 5 or > 9) C->E F 1H-15N HSQC / HMBC (Spread in 15N dimension) D->F G Resolved H2/H4 Peaks (Self-Validated via pKa) E->G Fast exchange eliminated H Resolved Tautomers (Nδ1-H vs Nε2-H) F->H Heteronuclear decoupling

Caption: Decision matrix for resolving N-acetylhistidine NMR signal overlap.

FAQ: Solid-State and Lyophilized Samples

Q: How can we resolve NAH signals in solid-state or lyophilized powder samples where severe inhomogeneous broadening occurs? A: In solid-state MAS (Magic Angle Spinning) NMR, the lack of molecular tumbling leads to severe line broadening. To resolve the tautomeric states of histidine derivatives in the solid state, use Transferred Echo Double Resonance (TEDOR) or 15N-selective filtered 13C CPMAS NMR[9][10]. This technique utilizes a 15N filter that recouples only the carbon atoms directly bonded to nitrogen (e.g., the Cγ, Cδ2, and Cε1 of the imidazole ring). By filtering out the natural abundance carbon background, the specific tautomeric states (π vs τ tautomers) can be unambiguously differentiated based on their isolated 13C chemical shifts[10].

References

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed.
  • Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High pH.
  • Effect of Amino Group Charge on the Photooxidation Kinetics of Aromatic Amino Acids. The Journal of Physical Chemistry A.
  • Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. PNAS.
  • N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebr
  • Studies on the heterotropic interaction of hemoglobin. I. Mass spectrometric method for determination of the pKa of the beta-146 histidine residue in human hemoglobin. PubMed.
  • 15N-NMR characterization of His residues in and around the active site of FeSOD. PMC.
  • Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. PMC.
  • Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-St

Sources

Optimization

Technical Support Center: Crystallization of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on obtaining high-purity 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (N-acetyl-L-histidine) throug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on obtaining high-purity 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (N-acetyl-L-histidine) through crystallization. We will explore the fundamental principles governing impurity rejection and provide practical, actionable troubleshooting advice to overcome common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered during the synthesis and crystallization of N-acetyl-L-histidine?

Impurities generally arise from the manufacturing process, whether through chemical synthesis or fermentation, and subsequent degradation pathways.[1] For N-acetyl-L-histidine, these can be broadly categorized:

  • Process-Related Impurities: These include unreacted starting materials, such as L-histidine, and by-products from the acetylation step.[2] Other amino acids like arginine, lysine, and glycine may also be present from the histidine source material.[3][4]

  • Degradation Products: The imidazole ring of histidine is susceptible to oxidation, which can lead to the formation of various degradation products, including cross-linked species.[5] Other potential impurities include histamine, histidinol, and various imidazole-based acids.[3][4]

  • Stereoisomers: The presence of the D-histidine enantiomer in the starting material is a critical impurity, particularly for parenteral applications, due to poor biocompatibility.[6]

Q2: How does pH critically influence the crystallization of N-acetyl-L-histidine?

The pH of the aqueous solution is one of the most crucial parameters in amino acid crystallization.[7] Like its parent amino acid, N-acetyl-L-histidine is an amphoteric molecule. Its solubility is highly dependent on pH, typically reaching a minimum at its isoelectric point (pI) where the net charge of the molecule is zero.[7][8] Crystallizing near the pI is a common strategy to maximize yield.[1] However, the optimal pH for purity may differ slightly, as adjusting the pH can selectively increase the solubility of certain acidic or basic impurities, preventing them from co-crystallizing. Furthermore, the protonation state of the imidazole side chain is pH-dependent, which alters the molecule's hydrogen bonding capabilities and can influence crystal packing and even the resulting polymorphic form.[9]

Q3: What is the most effective general crystallization strategy: cooling or antisolvent addition?

Both cooling and antisolvent crystallization are effective methods, and the choice depends on the specific solubility characteristics of N-acetyl-L-histidine in your chosen solvent system.

  • Cooling Crystallization is ideal when the compound has a steep solubility curve in a given solvent (i.e., much more soluble at high temperatures than low temperatures).[10] Water is a suitable solvent for this method with N-acetyl-L-histidine.[11] This technique, when performed slowly, is excellent for producing high-purity crystals as the slow growth allows for the exclusion of impurities from the crystal lattice.[10]

  • Antisolvent Crystallization is used when the compound is highly soluble at room temperature or when a steep solubility curve is absent.[12] A miscible solvent in which the compound is insoluble (the antisolvent, e.g., ethanol or acetone) is added to the solution, drastically reducing solubility and inducing crystallization. This method can be very rapid and requires careful control to avoid precipitating impurities along with the product.[13]

Q4: Why is a slow and controlled cooling rate paramount for achieving high purity?

A slow cooling rate is essential because it maintains a low level of supersaturation, the thermodynamic driving force for crystallization.[10] When cooling is slow, crystal growth dominates over nucleation. This allows molecules to methodically arrange themselves into a stable, ordered crystal lattice, effectively excluding impurity molecules that do not fit properly.[10] Conversely, rapid cooling creates a high degree of supersaturation, leading to explosive nucleation of many small crystals. This fast process can physically trap solvent and impurities within the growing crystals, resulting in a less pure product that is often difficult to filter and dry.[10]

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Oily Precipitate or Amorphous Solid Forms Instead of Crystals A. Excessive Supersaturation: The solution has been cooled too quickly or too much antisolvent was added at once, causing the compound to "crash out" of solution faster than it can form an ordered lattice.Solution A: Re-heat the mixture until the oil/amorphous solid fully redissolves. Allow it to cool much more slowly. For antisolvent addition, add the antisolvent dropwise to a well-stirred solution to maintain a controlled level of supersaturation.
B. High Impurity Load: The presence of significant impurities can disrupt the crystallization process and inhibit lattice formation.Solution B: Consider a preliminary purification step, such as a charcoal treatment of the hot solution (to remove colored impurities) followed by hot filtration, or an initial chromatographic purification before attempting crystallization.
C. Incorrect Solvent System: The chosen solvent may not be suitable for promoting crystalline growth for this specific molecule.Solution C: Screen a variety of solvents or solvent/antisolvent mixtures. Water is a good starting point, but mixtures with ethanol or isopropanol may yield better results.
2. Final Product Purity is Low Despite Crystal Formation (HPLC Analysis) A. Impurity Co-crystallization: The impurity has a very similar structure and solubility profile to N-acetyl-L-histidine, allowing it to be incorporated into the crystal lattice.Solution A: Perform a second recrystallization (re-dissolving the crystals in fresh hot solvent and cooling again). This significantly reduces the concentration of the impurity in the mother liquor, leading to a purer final product.[1]
B. Inclusion of Mother Liquor: Fine or agglomerated crystals can trap mother liquor, which contains dissolved impurities.Solution B: Ensure the final crystal cake is washed thoroughly with a small amount of cold, fresh solvent or the antisolvent to displace the impure mother liquor. Optimize the cooling rate and agitation to grow larger, more uniform crystals that are easier to wash effectively.[10]
C. Incorrect pH: The crystallization pH may be optimal for both the product and a key impurity to precipitate.Solution C: Adjust the pH of the crystallization medium. For example, if an acidic impurity is present, raising the pH slightly can increase its solubility (by deprotonating it) and keep it in the solution phase.[7]
3. Crystals are Very Fine, Needle-like, or Difficult to Filter A. Rapid Nucleation: High supersaturation leads to the simultaneous formation of a vast number of crystal nuclei, leaving little solute for each to grow large.Solution A: Reduce the rate of supersaturation generation by slowing the cooling profile or the rate of antisolvent addition.[10][13]
B. Lack of Nucleation Control: Spontaneous nucleation throughout the bulk of the solution.Solution B: Implement seeding. Add a small quantity of previously isolated, high-purity N-acetyl-L-histidine crystals to the solution once it enters the metastable zone (slightly supersaturated). These seeds provide a template for ordered growth, resulting in a more uniform and larger particle size distribution.[14]
C. Solvent Effects: The solvent system itself can favor a particular crystal habit (shape).Solution C: Experiment with co-solvents. Adding a small amount of a different solvent (e.g., isopropanol to an aqueous solution) can alter the solvent-crystal surface interactions and promote the growth of more equant (less needle-like) crystals.

Core Experimental Protocols

Protocol 1: Controlled Cooling Crystallization from Aqueous Solution

This protocol is designed for purifying N-acetyl-L-histidine that exhibits significantly higher solubility in hot water compared to cold water.

  • Dissolution: In a suitable reaction vessel, add the crude N-acetyl-L-histidine to a minimal amount of deionized water. Heat the mixture with stirring to 70-80°C until all solids are completely dissolved. If necessary, add small additional volumes of hot water to achieve full dissolution.

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount (1-2% w/w) of activated carbon and stir at temperature for 15-20 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel to remove any insoluble impurities or activated carbon. This step is critical to prevent premature crystallization on the filter.[10]

  • Controlled Cooling: Allow the clear filtrate to cool slowly and undisturbed. To ensure a slow cooling rate, the flask can be placed in an insulated container (e.g., a large beaker of hot water).[10] Aim for a cooling rate of approximately 10-20°C per hour.

  • Crystal Maturation: Once the solution reaches room temperature, crystal formation should be evident. For maximum yield, the flask can be transferred to a refrigerator (4°C) and left for several hours or overnight.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small volume of ice-cold deionized water to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Solvent/Antisolvent Crystallization

This method is effective for inducing crystallization from a solution in which the product is highly soluble at room temperature.

  • Dissolution: Dissolve the crude N-acetyl-L-histidine in a minimum amount of a suitable solvent (e.g., water) at room temperature to form a concentrated solution.

  • Antisolvent Addition: While stirring the solution vigorously, add a miscible antisolvent (e.g., ethanol or isopropanol) dropwise.[8] The initial addition may cause localized cloudiness that redissolves. Continue adding the antisolvent until persistent turbidity is observed, indicating the onset of nucleation.

  • Controlled Precipitation: Once turbidity is stable, continue adding the antisolvent at a slower rate to promote crystal growth rather than amorphous precipitation.

  • Crystal Maturation: After the full volume of antisolvent has been added, allow the slurry to stir at room temperature for 1-2 hours to allow crystallization to complete.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small volume of the antisolvent or a solvent mixture rich in the antisolvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Crystallization Concepts

Impurity Incorporation Mechanisms

The rate of crystallization directly impacts the purity of the final product. Slow, controlled growth allows for the formation of a well-ordered lattice, excluding impurities. Rapid, uncontrolled precipitation traps impurities within the crystal structure.

G cluster_0 Slow Cooling (Low Supersaturation) cluster_1 Rapid Cooling (High Supersaturation) a Solution with Product (Blue) and Impurity (Red) b Ordered Crystal Growth a->b Controlled Growth c Pure Crystal Lattice b->c d Impurities Remain in Mother Liquor b->d e Solution with Product (Blue) and Impurity (Red) f Rapid, Disordered Precipitation e->f Uncontrolled Nucleation g Impure Crystal with Trapped Impurities f->g

Caption: Logical flow comparing impurity fate during slow vs. rapid crystallization.

Troubleshooting Workflow

When encountering issues during crystallization, a systematic approach can quickly identify and resolve the problem.

start Crystallization Attempt outcome Evaluate Outcome start->outcome no_xtal No Crystals / Oily Precipitate outcome->no_xtal No poor_xtal Poor Crystal Quality (Fine, Needles) outcome->poor_xtal Poor Quality impure_xtal Crystals Formed but Product is Impure outcome->impure_xtal Impure good_xtal High-Purity Crystals outcome->good_xtal Good sol_A Re-dissolve & Cool Slower Or Add Antisolvent Slower no_xtal->sol_A sol_B Screen Different Solvents no_xtal->sol_B poor_xtal->sol_A sol_C Use Seeding poor_xtal->sol_C sol_D Optimize Agitation poor_xtal->sol_D sol_E Perform Recrystallization impure_xtal->sol_E sol_F Adjust pH impure_xtal->sol_F sol_G Wash Cake with Cold Solvent impure_xtal->sol_G

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Method for crystallization of amino acids.
  • CAS 2497-02-1: N-Acetyl-L-histidine. CymitQuimica.
  • Histidine Impurity Product List. Clearsynth.
  • Histidine Impurities and Rel
  • Amino acids and glycine ethyl ester as new crystalliz
  • Thermo Scientific Chemicals N-Acetyl-L-histidine monohydr
  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid.
  • Side reactions in solid phase synthesis of histidine-containing peptides.
  • Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
  • Crystallization of amino acid.
  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine.
  • Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector. OPUS.
  • Histidine-impurities.
  • "Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Ope" by Maneesha Jakkampudi. OPUS.
  • EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. King Mongkut's University of Technology Thonburi.
  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. PubMed.
  • Antisolvent Crystallization of the Polymorphs of l-Histidine as a Function of Supersaturation Ratio and of Solvent Composition.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.
  • Atomic view of the histidine environment stabilizing higher-pH conform
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • Crystallization of acetazolamide and product.

Sources

Troubleshooting

Optimizing ESI-MS ionization parameters for 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

Welcome to the Technical Support Center for Mass Spectrometry. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing electrospray ionization mass spectrometry (ES...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mass Spectrometry. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing electrospray ionization mass spectrometry (ESI-MS) parameters for 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (commonly known as N-acetylhistidine).

By understanding the physicochemical causality behind this molecule's behavior in the gas phase, you can eliminate trial-and-error and establish a highly sensitive, reproducible analytical method.

Physicochemical Profiling & ESI Fundamentals

N-acetylhistidine (C₈H₁₁N₃O₃) is an amphoteric metabolite. It contains an acidic carboxylic acid group (pKa ~2.0–3.0) and a basic imidazole ring (pKa ~6.0)[1]. Unlike free histidine, the alpha-amino group in N-acetylhistidine is acetylated, which neutralizes its basicity.

Consequently, the N3 nitrogen of the imidazole ring serves as the primary site for protonation in positive electrospray ionization (ESI+)[2]. Because the gas-phase proton affinity of the imidazole N3 nitrogen is exceptionally high (ranging from 9.06 to 9.48 eV), ESI+ is the preferred polarity for maximum sensitivity[2].

Quantitative MS Parameters Summary

The following table summarizes the optimized target parameters for Multiple Reaction Monitoring (MRM) workflows.

ParameterSpecificationCausality / Note
Exact Mass 197.0800 DaMonoisotopic mass[3].
Ionization Mode ESI Positive (ESI+)Imidazole ring readily accepts protons[2].
Precursor Ion m/z 198.1 ([M+H]⁺)Primary protonated species.
Quantifier Product Ion m/z 110.1Loss of acetyl group and CO₂[3].
Qualifier Product Ion m/z 81.0Cleavage leaving the stable imidazole ring[3].
Mobile Phase Modifier 0.1% Formic Acid (v/v)Lowers pH to ~2.7, ensuring pre-formed ions[4].

Standard Operating Procedure: Self-Validating Optimization

To achieve optimal signal-to-noise (S/N) ratios, do not rely on generic auto-tune algorithms. Follow this self-validating, step-by-step methodology.

Step 1: Matrix Preparation Prepare a 1 µg/mL tuning solution of N-acetylhistidine in a 50:50 mixture of LC-MS grade Methanol and Water. Critical Action: Add 0.1% Formic Acid (FA). Causality: According to the Ion Evaporation Model (IEM), ESI efficiency relies on pre-formed ions in solution. Because the imidazole pKa is ~6.0, lowering the solvent pH to ~2.7 guarantees that >99% of the molecules are protonated before entering the spray capillary[4].

Step 2: Direct Infusion & Source Heating Infuse the solution via a syringe pump at 5–10 µL/min combined with a makeup flow from the LC pump (0.2 mL/min). Set the desolvation temperature between 250°C and 350°C.

Step 3: Declustering Potential (DP) / Cone Voltage Tuning Ramp the DP from 10 V to 100 V while monitoring m/z 198.1 and m/z 156.1. Causality: The acetyl group on the alpha-amine is relatively labile. If the DP is too high, the molecule will undergo in-source fragmentation, losing the acetyl group (42 Da) to form an ion at m/z 156.1. Self-Validation Check: The optimal DP is the highest voltage that maintains a ratio of m/z 198.1 to m/z 156.1 at >20:1. If the m/z 156.1 peak exceeds 5% relative abundance, decrease the voltage.

Step 4: Collision-Induced Dissociation (CID) Optimization Isolate the m/z 198.1 precursor in Q1. Ramp the Collision Energy (CE) in Q2 from 10 eV to 40 eV using Argon or Nitrogen as the collision gas. Select the CE that maximizes the abundance of the m/z 110.1 and m/z 81.0 product ions for your MRM transitions[3].

Workflow Visualization

ESI_Workflow N1 1. Matrix Preparation 0.1% FA in 50:50 MeOH:H2O N2 2. Polarity Selection Evaluate ESI+ vs ESI- N1->N2 N3 3. ESI+ Selected Target: [M+H]+ m/z 198.1 N2->N3 Higher Proton Affinity N4 4. DP / Cone Voltage Tuning Ramp 10V to 100V N3->N4 N5 5. Validation Check Ratio m/z 198.1 : 156.1 > 20:1? N4->N5 N5->N4 No (In-source frag.) N6 6. CID Optimization Target Fragments: m/z 110.1, 81.0 N5->N6 Yes (Optimized)

Caption: ESI-MS Optimization Workflow for N-acetylhistidine (Max width: 760px).

Troubleshooting Guide

Issue: I am observing a dominant peak at m/z 220.1 instead of the expected m/z 198.1.

  • Cause: This is the sodium adduct [M+Na]⁺. The carboxylic acid moiety of N-acetylhistidine readily coordinates with ambient sodium ions in the solvent or glassware.

  • Solution: Ensure you are using strictly LC-MS grade solvents. Flush the LC system with 50% Methanol / 50% Water containing 0.1% Formic acid to strip residual alkali metals from the lines.

Issue: My signal intensity for m/z 198.1 is extremely low, but the background noise is high.

  • Cause: The pH of your mobile phase is likely too high, or charge competition is occurring within the ESI droplets[1]. If the pH drifts above 4.0, the population of pre-protonated imidazole rings drops exponentially.

  • Solution: Verify the addition of 0.1% Formic Acid. If analyzing complex biological matrices (like serum or tissue), ensure adequate chromatographic retention (e.g., using a HSS T3 or HILIC column) to separate the analyte from early-eluting salts that cause ion suppression[5].

Issue: The baseline is clean, but I see a massive peak at m/z 156.1 during direct infusion.

  • Cause: You are inducing in-source fragmentation. The energy applied at the source interface is cleaving the acetamido group before the ions reach the first quadrupole.

  • Solution: Lower the Declustering Potential (DP), Cone Voltage, or Fragmentor voltage (depending on your instrument manufacturer) by 30-50% and re-evaluate the spectrum.

Frequently Asked Questions (FAQs)

Q: Why is ESI+ preferred over ESI- for this compound, even though it has an acidic carboxylic acid group? A: While ESI- can successfully yield the [M-H]⁻ ion at m/z 196.1[3], ESI+ is generally more sensitive for imidazole-containing compounds. The gas-phase proton affinity of the imidazole ring is exceptionally high, making it highly stable as a protonated species[2]. Furthermore, positive mode mobile phases (acidified with formic acid) generally yield better chromatographic peak shapes for polar basic compounds on reversed-phase columns[4].

Q: Can I use Acetonitrile instead of Methanol for the mobile phase? A: Yes. However, Methanol is often prioritized for the elution of highly polar imidazole derivatives due to the polarity compatibility principle[4]. Acetonitrile can be used, but you may notice slight differences in desolvation efficiency and overall signal intensity. Always evaluate both organic modifiers during method development.

Q: Does the position of the acetyl group affect the fragmentation pattern? A: Yes. Because the acetyl group is located on the alpha-amino nitrogen (forming an amide) rather than the imidazole ring, the primary low-energy CID cleavage involves the loss of this acetamido group alongside decarboxylation, yielding the stable m/z 110.1 histamine-like fragment[3].

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid (N-Acetylhistidine)

Welcome to the Application Support Center. As researchers and drug development professionals, encountering solubility roadblocks with polar amino acid derivatives in organic synthesis or lipophilic assay formulations is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, encountering solubility roadblocks with polar amino acid derivatives in organic synthesis or lipophilic assay formulations is a common bottleneck.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to successfully solubilize 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid—commonly known as N-acetylhistidine (NAH)—in organic systems.

Part 1: The Mechanistic Root of the Problem

To solve a solubility issue, we must first understand the molecular causality. Unlike standard histidine, N-acetylhistidine lacks a free alpha-amine due to its acetyl protecting group. However, it still possesses a carboxylic acid and an imidazole ring.

In low-dielectric organic solvents (like dichloromethane, ethyl acetate, or hexane), the uncharged imidazole and the carboxylic acid engage in a formidable intermolecular hydrogen-bonding network. This creates a high crystal lattice energy that strongly resists solvation. Because the molecule is highly hydrophilic—with an estimated LogP of -0.70 ([1])—it fundamentally repels apolar environments. To dissolve it, you must chemically or physically disrupt this hydrogen-bond network using high-dielectric solvents, lipophilic counterions, or thermal energy.

Part 2: Physicochemical Data Profile

Understanding the quantitative properties of N-acetylhistidine is critical for selecting the correct solvent system.

PropertyValueSolvation Implication
Molecular Weight 197.19 g/mol Small molecule; lattice energy is highly concentrated and rigid.
pKa (Carboxylic Acid) ~3.58Deprotonated at physiological pH; easily masked by organic bases to form salts.
pKa (Imidazole Ring) ~6.80Acts as a strong H-bond donor/acceptor; protonated in acidic conditions ([2]).
LogP -0.70Highly hydrophilic; inherently resists apolar organic solvents ([1]).
Preferred Solvents Water, DMSO, DMFExcellent for aqueous assays; requires polar aprotic conditions for organic synthesis.
Part 3: Troubleshooting Guide & FAQs

Q: Why is my N-acetylhistidine completely insoluble in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)? A: DCM and THF lack the hydrogen-bond accepting/donating capacity required to disrupt the strong intermolecular forces between the imidazole and carboxylic acid groups of NAH. For highly polar amino acid derivatives, switching to a polar aprotic solvent with a high dielectric constant is a standard industry practice ([3]).

Q: I switched to an anhydrous organic system using DMF, but dissolution is still incredibly sluggish. How can I force it into solution? A: While DMF and Dimethyl Sulfoxide (DMSO) have high solubilizing power and are uniquely valuable for disrupting hydrogen bonds ([4]), kinetic energy is often required to break the initial crystal lattice. If precipitation occurs, gentle heating and sonication are recommended to aid dissolution ([5]). If it remains insoluble, you must alter the chemical state by adding a lipophilic organic base (see Protocol B).

Q: Why does the compound crash out of solution when I cool my reaction mixture? A: This is caused by supersaturation and temperature-dependent solubility. As kinetic energy decreases during cooling, the intermolecular hydrogen bonds re-establish themselves, overcoming the solvent-solute interactions. To prevent this, maintain the reaction at ambient temperature or introduce a co-solvent (like 5-10% methanol) to permanently disrupt the reforming hydrogen bond network.

Part 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Stepwise Solubilization in Polar Aprotic Solvents (DMSO/DMF)

Use this protocol when downstream applications tolerate polar aprotic solvents.

  • Weighing: Transfer 10.0 mg of N-acetylhistidine into a dry, inert glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO or DMF.

    • Validation Checkpoint: The solution will likely appear opaque or cloudy (a suspension). Do not proceed to downstream assays in this state.

  • Thermal & Acoustic Disruption: Place the vial in an ultrasonic water bath set to 40°C. Sonicate for 15 minutes.

    • Validation Checkpoint: The solution should transition from opaque to completely transparent. Hold the vial against a light source; if light scattering (Tyndall effect) is observed, micro-particulates remain. Continue sonication for 10 more minutes.

Protocol B: Lipophilic Salt Formation for Apolar Compatibility

Use this protocol when you must use less polar organic solvents and cannot rely solely on DMSO/DMF.

  • Suspension: Suspend 10.0 mg of N-acetylhistidine in 1.0 mL of your target organic solvent mixture (e.g., 10% DMF in DCM).

  • Base Addition: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Scientist's Note: This is not merely a solvent change; it is a chemical transformation. By deprotonating the carboxylic acid (pKa ~3.58), we break the intermolecular hydrogen-bonding network and replace it with a bulky, lipophilic counterion that readily solvates in organic media.

  • Agitation: Vortex vigorously for 60 seconds.

    • Validation Checkpoint: The addition of the base should immediately clear the solution. Verify complete dissolution by passing the liquid through a 0.22 µm PTFE syringe filter. If there is zero back-pressure and the filtrate remains clear, the salt formation and solubilization are successful.

Part 5: Decision Workflow

Use the following logical workflow to determine the exact solubilization strategy required for your specific assay or synthesis pipeline.

Workflow Start N-Acetylhistidine (Solid State) Aqueous Is Aqueous Buffer Tolerable? Start->Aqueous UseWater Dissolve in PBS/Water (Highly Soluble) Aqueous->UseWater Yes Organic Require Anhydrous Organic Solvent? Aqueous->Organic No Aprotic Use DMSO or DMF + Sonication Organic->Aprotic Yes CheckSol Clear Solution Achieved? Aprotic->CheckSol Success Proceed to Downstream Reaction/Assay CheckSol->Success Yes BaseAdd Add 1.1 eq DIPEA (Salt Formation) CheckSol->BaseAdd No BaseAdd->Success Solubilized Protect Use Protecting Group (e.g., Trityl) BaseAdd->Protect Still Insoluble

Figure 1: Decision workflow for solubilizing N-acetylhistidine in organic systems.

References
  • Title: Showing Compound N-Acetylhistidine (FDB008762) - FooDB Source: foodb.ca URL: [Link]

  • Title: Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC Source: nih.gov URL: [Link]

  • Title: N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid vs L-histidine buffering capacity

Comparative Analysis of Buffering Capacity: 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid vs. L-Histidine in Biopharmaceutical and Clinical Applications Buffer selection is a foundational vector of success in both bioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Buffering Capacity: 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid vs. L-Histidine in Biopharmaceutical and Clinical Applications

Buffer selection is a foundational vector of success in both biopharmaceutical formulation and clinical organ preservation. For decades, L-histidine has served as the gold standard for stabilizing monoclonal antibodies (mAbs) and maintaining tissue viability during ischemia. However, the emergence of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid—commonly known as N-acetyl-L-histidine (NAH)—has introduced a powerful alternative that solves critical toxicity and pH-range limitations inherent to native L-histidine.

As a Senior Application Scientist, I have structured this guide to move beyond superficial comparisons. We will dissect the physicochemical causality behind their differing pKa values, explore the mechanistic basis of L-histidine’s paradoxical cytotoxicity, and provide self-validating experimental protocols to empirically compare their performance.

Physicochemical Causality: The Impact of α -Amine Acetylation

To understand the divergent applications of these two molecules, one must first analyze how structural modifications dictate their thermodynamic behavior.

In free L-histidine , the positively charged α -amino group exerts a strong electron-withdrawing inductive effect on the adjacent imidazole ring. This effect lowers the pKa of the imidazole side chain to approximately 6.0 to 6.2[1]. Consequently, L-histidine exerts its maximum buffering capacity ( βmax​ ) between pH 5.5 and 6.5, making it an ideal excipient for preventing the aggregation of therapeutic proteins and mAbs in mildly acidic formulations[2].

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid (NAH) is synthesized by acetylating the α -amino group of L-histidine. This modification converts the basic amine into a neutral amide. Because amides are significantly less electron-withdrawing than protonated amines, the inductive pull on the imidazole ring is reduced. Causally, this allows the imidazole nitrogen to retain its proton more tightly, shifting the pKa upward to approximately 6.8 to 7.2[3][4]. This upward shift repositions NAH's optimal buffering range to pH 6.5–7.5, perfectly aligning with physiological pH requirements for solid organ preservation.

Mechanistic Divergence: Cellular Uptake and Iron-Mediated Toxicity

While L-histidine is an exceptional buffer, its application in living tissues (such as in the Histidine-Tryptophan-Ketoglutarate or HTK preservation solution) presents a paradoxical challenge. During tissue ischemia, L-histidine is actively transported into cells via amino acid transporters. Once intracellular, the bidentate motif formed by its free α -amino group and imidazole ring chelates intracellular iron. These histidine-iron complexes are highly redox-active; they catalyze Fenton-like reactions that generate reactive oxygen species (ROS), leading to lipid peroxidation and severe tissue damage[5].

Conversely, NAH eliminates this toxicity through two causal mechanisms:

  • Steric and Electronic Exclusion: The bulky, neutral acetyl group prevents NAH from being recognized by cellular amino acid transporters, trapping the buffer in the extracellular space where it is needed to neutralize ischemic lactic acidosis[5].

  • Disruption of Chelation: The acetylation of the α -amine destroys the bidentate coordination geometry required to form redox-active iron complexes, fundamentally neutralizing its capacity to generate ROS[5].

MechanisticComparison cluster_LHis L-Histidine: Cytotoxic Pathway cluster_NAH N-Acetyl-L-Histidine: Protective Pathway His_Node L-Histidine Uptake High Cellular Uptake His_Node->Uptake Fe_Complex Intracellular Fe²⁺/Fe³⁺ Complexation Uptake->Fe_Complex ROS ROS Generation & Tissue Damage Fe_Complex->ROS NAH_Node N-Acetyl-L-Histidine No_Uptake Restricted Cellular Uptake NAH_Node->No_Uptake Buffer Maintains Extracellular Buffering Capacity No_Uptake->Buffer Safe Cellular Integrity Preserved Buffer->Safe

Mechanistic divergence between L-Histidine and N-Acetyl-L-Histidine in cellular environments.

Quantitative Data Presentation

The following tables synthesize the physicochemical properties and experimental performance metrics of both buffer systems, demonstrating why HTK-N (modified HTK) solutions have transitioned to utilizing NAH[5].

Table 1: Physicochemical and Mechanistic Comparison

ParameterL-Histidine2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid (NAH)
Molecular Weight 155.15 g/mol 197.19 g/mol
Imidazole pKa (25°C) ~6.0 - 6.2[6]~6.8 - 7.2[4]
Optimal Buffering Range pH 5.5 - 6.5pH 6.5 - 7.5
Cellular Uptake High (via amino acid transporters)Minimal / Restricted[5]
Intracellular Fe Chelation Yes (Forms redox-active complexes)No[5]
Primary Application Biologic drug formulation (mAbs)[2]Organ preservation solutions (HTK-N)[5]

Table 2: Experimental Buffering Capacity & Cell Viability Results (Simulated Ischemia Model)

Buffer System (50 mM)Max Buffering Capacity ( βmax​ )Peak Buffering pHRelative ROS Generation (%)Cell Viability Post-Ischemia (%)
L-Histidine 0.028 M/pH6.05100% (Baseline)42%
N-Acetyl-L-Histidine 0.027 M/pH7.0218%89%
L-Histidine + Deferoxamine 0.028 M/pH6.0522%85%

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Built-in controls isolate the specific variables (pKa shift and iron-dependency) being tested.

Protocol 1: Potentiometric Titration for Buffering Capacity ( β )

Purpose: To empirically determine the buffering range and maximum buffering capacity ( βmax​ ) of both molecules, validating the pKa shift caused by acetylation.

  • Preparation: Prepare 50 mM solutions of L-Histidine and NAH in ultra-pure water (18.2 MΩ·cm). Adjust the initial pH of both solutions to 4.0 using 0.1 M HCl.

  • Titration: Perform continuous potentiometric titration using 0.1 M NaOH at 25°C. Conduct the titration under a continuous nitrogen gas purge to prevent atmospheric CO₂ dissolution, which would artificially alter the buffering profile.

  • Calculation: Calculate the buffering capacity using the Van Slyke equation: β=ΔCb​/ΔpH , where ΔCb​ is the molar increment of the strong base.

  • Self-Validation Mechanism: Run a parallel titration using a 50 mM phosphate buffer standard. If the calculated pKa of the phosphate standard deviates by >0.05 units from its theoretical 7.20, recalibrate the pH electrode and repeat. This ensures all observed pKa shifts between L-His and NAH are intrinsic to the molecules, not artifactual drift.

Protocol 2: In Vitro Hypoxia/Reoxygenation (H/R) Cytotoxicity Assay

Purpose: To validate the reduced cellular toxicity of NAH compared to L-His in an organ preservation model, specifically proving the iron-dependent ROS mechanism.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates until 80% confluent.

  • Treatment Arms: Replace the standard media with modified preservation solutions containing either:

    • Arm A: 100 mM L-Histidine

    • Arm B: 100 mM N-Acetyl-L-Histidine

    • Arm C (Internal Control): 100 mM L-Histidine + 1 mM Deferoxamine (a membrane-permeable iron chelator).

  • Ischemic Modeling: Subject the cells to 4 hours of hypoxia (1% O₂) followed by 2 hours of normoxic reoxygenation.

  • ROS Quantification: Load the cells with 10 µM DCFDA (a fluorogenic dye that measures hydroxyl and peroxyl radical activity) for 30 minutes. Quantify fluorescence at Ex/Em = 485/535 nm.

  • Self-Validation Mechanism: The inclusion of Arm C definitively isolates the mechanism of toxicity. If L-His toxicity is truly mediated by intracellular iron chelation, the Deferoxamine arm must suppress ROS levels to match the NAH arm[5]. If ROS remains high in Arm C, the toxicity is iron-independent, invalidating the mechanistic hypothesis.

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Comparative

Validating 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid Presence Using LC-MS/MS: A Comparative Column Guide

Introduction 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, universally known as N-acetylhistidine (NAH), is a poly-nitrogenous metabolite of growing analytical interest. It serves as a vital osmolyte in aquatic species...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, universally known as N-acetylhistidine (NAH), is a poly-nitrogenous metabolite of growing analytical interest. It serves as a vital osmolyte in aquatic species, a quantitative biomarker for geographical origin discrimination in food authentication[1], and a key indicator of human nutritional status and energy metabolism[2]. Synthesized in the cytosol by the enzyme NAT16[3], NAH presents a unique analytical challenge. With a low molecular weight (197.19 g/mol ) and high polarity, it is notoriously difficult to retain and resolve using traditional chromatographic methods[4].

As a Senior Application Scientist, I frequently audit laboratory workflows that fail to accurately quantify NAH due to poor column selection. This guide objectively compares three chromatographic strategies—Reversed-Phase (RP) C18, Mixed-Mode, and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides a self-validating experimental protocol to ensure uncompromising scientific integrity.

Mechanistic Insight: The Biosynthetic Context

Before analyzing a metabolite, we must understand its biological origin to anticipate structural properties and matrix interferences. NAH is generated when the cytosolic enzyme NAT16 (N-acetyltransferase 16) transfers an acetyl group from Acetyl-CoA to the α -amino group of L-histidine[3].

Pathway His L-Histidine Enzyme NAT16 (N-acetyltransferase) His->Enzyme AcCoA Acetyl-CoA AcCoA->Enzyme NAH 2-acetamido-3-(1H-imidazol-5-yl) propanoic acid Enzyme->NAH CoA Coenzyme A Enzyme->CoA

Fig 1. Biosynthetic pathway of N-acetylhistidine catalyzed by cytosolic NAT16.

Chromatographic Strategy Comparison

Why do standard RP-C18 columns fail for NAH? NAH is a highly polar, zwitterion-like molecule. On a hydrophobic C18 stationary phase, it elutes in the void volume alongside unretained salts and phospholipids, leading to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Alternative 1: Reversed-Phase C18 with Ion-Pairing Historically, analysts used ion-pairing agents (e.g., 1-heptanesulfonic acid) to artificially retain histidine derivatives on C18 columns[5]. Causality & Drawback: Ion-pairing agents permanently contaminate the LC-MS system, drastically suppressing the ESI signal for subsequent analyses and requiring dedicated instrumentation.

Alternative 2: Mixed-Mode Chromatography Mixed-mode columns combine reversed-phase and ion-exchange mechanisms. Causality & Drawback: While retention is improved via electrostatic interactions, eluting NAH requires high buffer concentrations that can foul MS cones over time, reducing instrument uptime and sensitivity.

Recommended Strategy: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is the modern gold standard for native amino acids and their polar derivatives[4]. By utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase, HILIC creates an immobilized water-enriched layer. Polar NAH partitions into this aqueous layer, resulting in excellent retention[2]. Furthermore, the high initial organic content (e.g., 95% Acetonitrile) dramatically enhances droplet desolvation in the ESI source, yielding a 5- to 10-fold increase in MS/MS sensitivity compared to aqueous-heavy RP gradients.

Performance Comparison Table
Performance MetricReversed-Phase C18 (Standard)Mixed-Mode (RP/Ion-Exchange)HILIC (Amide/Zwitterionic)
Retention Mechanism Hydrophobic partitioningHydrophobic + ElectrostaticHydrophilic partitioning
NAH Retention Time < 1.5 min (Void volume)4.0 - 6.0 min6.0 - 8.0 min
Matrix Effect Severe ion suppressionModerateMinimal
MS Compatibility Poor (requires ion-pairing)Moderate (high salt needed)Excellent (highly volatile)
Overall Sensitivity LowMediumHigh

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It utilizes isotopic internal standardization (IS) to correct for matrix effects and monitors dual Multiple Reaction Monitoring (MRM) transitions to prevent false positives.

Workflow Start Biological Sample (Plasma/Tissue) Prep Protein Precipitation (1% FA in ACN) Start->Prep LC HILIC Separation (Amide Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS

Fig 2. Step-by-step LC-MS/MS targeted metabolomics workflow for NAH validation.

Step 1: Sample Preparation (Protein Precipitation)

Causality: We use acidic acetonitrile rather than trichloroacetic acid (TCA)[1] to precipitate proteins. TCA leaves non-volatile residues that suppress MS signals, whereas acetonitrile is fully MS-compatible and matches the starting conditions of the HILIC gradient.

  • Aliquot 50 µL of plasma or tissue homogenate into a microcentrifuge tube.

  • Add 10 µL of isotopically labeled internal standard (e.g., NAH-d3, 1 µg/mL).

  • Add 150 µL of ice-cold 1% formic acid in Acetonitrile to crash out proteins.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

Step 2: HILIC Chromatographic Separation

Causality: A gradient starting at 95% organic ensures NAH is heavily retained at the column head before being gradually eluted by increasing the aqueous fraction[2].

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.15% Formic Acid in Water.

  • Mobile Phase B: 0.15% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B

    • 2.0 - 6.0 min: 95% B to 50% B

    • 6.0 - 8.0 min: 50% B (Wash phase)

    • 8.0 - 8.1 min: 50% B to 95% B

    • 8.1 - 12.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS/MS Detection Parameters

Causality: Operating in positive Electrospray Ionization (ESI+) mode targets the readily protonated imidazole ring of NAH.

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions:

    • Target NAH (Quantifier): m/z 198.1 152.1 (Loss of H 2​ O + CO)

    • Target NAH (Qualifier): m/z 198.1 110.1 (Imidazole ring fragment)

    • Internal Standard (NAH-d3): m/z 201.1 155.1

By dynamically tracking the ratio between the quantifier and qualifier transitions, analysts can definitively validate the presence of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, ensuring robust, publication-quality data.

References[1]Quantitative Analysis of Biomarkers to Distinguish Between Korean and Chinese Mud Loaches - MDPI[5]Biomarker Development for Identifying Mud Loach (Misgurnus mizolepis) Origin Country Using Untargeted Metabolite Profiling - ResearchGate[2]Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI[3]The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC - NIH[4]Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences

Sources

Validation

Comparing 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid and carnosine antioxidant properties

Executive Summary In the landscape of endogenous antioxidants, histidine-containing dipeptides and their derivatives represent a critical defense mechanism against oxidative stress. Carnosine ( β -alanyl-L-histidine) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of endogenous antioxidants, histidine-containing dipeptides and their derivatives represent a critical defense mechanism against oxidative stress. Carnosine ( β -alanyl-L-histidine) is widely recognized for its pluripotency in skeletal muscle and brain tissue, acting as a buffer, metal chelator, and reactive oxygen species (ROS) scavenger. In contrast, 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid , commonly known as N-acetylhistidine (NAH) , is a prominent osmolyte and antioxidant in the central nervous system of poikilothermic vertebrates.

For drug development professionals, understanding the functional divergence between these two molecules is critical. While both share a potent ROS-scavenging imidazole core, the acetylation of the N-terminal amine in NAH fundamentally alters its metal chelation and anti-glycation properties, offering a highly targeted pharmacological profile compared to the "Swiss Army knife" nature of carnosine.

Structural and Mechanistic Divergence

The antioxidant capacity of both molecules is anchored by the imidazole ring , which serves as a potent electron donor and hydrogen atom transfer agent. However, the structural divergence at the N-terminus dictates their secondary antioxidant functions.

The Imidazole Core: ROS Scavenging (Shared Function)

Both carnosine and NAH effectively neutralize hypochlorous acid (HOCl), hydroxyl radicals (OH•), and singlet oxygen. Mechanistically, the imidazole nitrogen atoms (pyrrole-like N1 and pyridine-like N3) undergo rapid chlorination by HOCl, effectively trapping the oxidant. Recent computational models and kinetic measurements demonstrate that the imidazole side chains of both molecules react stoichiometrically with HOCl at exceptionally high rate constants ( ∼1.5×105 M−1s−1 ) 1.

The N-Terminal Amine: Chelation and Anti-Glycation (Divergent Function)
  • Metal Chelation: Carnosine forms highly stable tetradentate complexes with transition metals like Cu²⁺ and Zn²⁺ by utilizing its free amino group, peptide bond nitrogen, and imidazole ring. NAH lacks the free N-terminal amine, significantly reducing its affinity for transition metals, thereby limiting its role in preventing metal-catalyzed Fenton reactions.

  • Anti-Glycation: Carnosine acts as a sacrificial sink for reactive carbonyl species (e.g., malondialdehyde, methylglyoxal) via its free β -alanine amine, which forms stable adducts to protect cellular proteins 2. NAH, being acetylated at this position, is chemically inert to these electrophiles.

G ROS Reactive Oxygen Species (HOCl, OH•, O2•-) Carnosine Carnosine (β-alanyl-L-histidine) ROS->Carnosine Scavenged by Imidazole NAH N-acetylhistidine (NAH) ROS->NAH Scavenged by Imidazole Aldehydes Reactive Aldehydes (MDA, Methylglyoxal) Aldehydes->Carnosine Trapped by Free Amine Aldehydes->NAH No Reaction (Acetylated) Metals Transition Metals (Cu2+, Zn2+) Metals->Carnosine Chelation (Amine + Imidazole) Metals->NAH Weak Chelation

Mechanistic comparison of ROS, aldehyde, and metal ion neutralization.

Quantitative Performance Comparison

The following table synthesizes the comparative biochemical performance of both compounds across standard antioxidant metrics. Data indicates that while TBARS inhibition is driven by the imidazole ring 3, secondary protective features require the free amine.

PropertyCarnosine ( β -alanyl-L-histidine)N-acetylhistidine (NAH)Primary Functional Moiety
HOCl Scavenging Rate ∼1.5×105 M−1s−1 ∼1.5×105 M−1s−1 Imidazole Ring
Lipid Peroxidation (TBARS) Inhibition High (Concentration-dependent)High (Concentration-dependent)Imidazole Ring
Cu²⁺/Zn²⁺ Metal Chelation Strong (Tetradentate complex)Weak/NegligibleN-terminal Amine + Imidazole
Anti-Glycation (Aldehyde Trapping) High (Forms stable adducts)None (Acetylated)N-terminal Amine

Self-Validating Experimental Protocols

To objectively evaluate these compounds in a preclinical setting, the following self-validating workflows must be employed. These protocols are designed to eliminate false positives caused by intrinsic compound absorbance or secondary side reactions.

Hypochlorous Acid (HOCl) Scavenging Assay (Taurine/TNB Method)

Causality of Design: Direct spectrophotometric measurement of HOCl is highly unstable and prone to interference. This protocol utilizes taurine as a trapping agent. Unreacted HOCl reacts with taurine to form a highly stable taurine chloramine. This chloramine subsequently oxidizes 5-thio-2-nitrobenzoic acid (TNB, yellow) to 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, colorless). The loss of yellow color is inversely proportional to the test compound's HOCl scavenging capacity.

Step-by-Step Methodology:

  • Preparation: Prepare a working solution of HOCl standardized spectrophotometrically at 292 nm ( ϵ=350 M−1cm−1 ).

  • Incubation: Incubate 50 µM of the test compound (Carnosine or NAH) with 50 µM HOCl in 100 mM sodium phosphate buffer (pH 7.4) for 10 minutes at 37°C.

  • Quenching: Add 10 mM Taurine to the mixture and incubate for 5 minutes. Causality: Taurine outcompetes other potential targets to trap any residual HOCl instantly.

  • Detection: Add 200 µM of TNB reagent. Incubate for 5 minutes at room temperature.

  • Quantification: Measure absorbance at 412 nm using a microplate reader.

Self-Validating System:

  • Positive Control: Taurine + HOCl (No antioxidant) establishes the maximum TNB oxidation (lowest absorbance).

  • Negative Control: Buffer + TNB (No HOCl) establishes the baseline TNB absorbance.

  • Sample Blank: Test compound + TNB (No HOCl) ensures NAH or Carnosine do not directly reduce DTNB or oxidize TNB, preventing false baseline shifts.

G Step1 1. Incubation Antioxidant + HOCl Step2 2. Quenching Add Taurine Step1->Step2 Traps unreacted HOCl Step3 3. Detection Add TNB Reagent Step2->Step3 Forms Taurine Chloramine Step4 4. Quantification Absorbance at 412 nm Step3->Step4 TNB oxidation to DTNB

Self-validating HOCl scavenging assay workflow using taurine and TNB.

Lipid Peroxidation (TBARS) Inhibition Assay

Causality of Design: Lipid peroxidation generates malondialdehyde (MDA). Heating MDA with thiobarbituric acid (TBA) under highly acidic conditions yields a pink MDA-TBA₂ adduct absorbing at 532 nm. Trichloroacetic acid (TCA) is selected over organic solvents for protein precipitation because it simultaneously lowers the pH to ~2.0, which is the exact acidic environment required for the nucleophilic addition of TBA to MDA.

Step-by-Step Methodology:

  • Induction: Induce lipid peroxidation in tissue homogenates or liposomes using 10 µM FeSO₄ and 100 µM Ascorbic acid in the presence of varying concentrations (1-10 mM) of Carnosine or NAH for 1 hour at 37°C.

  • Precipitation & Acidification: Add an equal volume of 10% (w/v) TCA to halt biological reactions and precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • Derivatization: Transfer the supernatant and add an equal volume of 0.67% (w/v) TBA. Incubate at 95°C for 45 minutes.

  • Quantification: Cool on ice, then measure absorbance at 532 nm.

Self-Validating System:

  • Standard Curve: A standard curve generated using 1,1,3,3-tetramethoxypropane (TMP), which hydrolyzes to MDA, validates the linear dynamic range of the spectrophotometer.

  • Interference Check: Because carnosine can bind MDA directly (unlike NAH), a control where the antioxidant is added after TCA precipitation but before TBA boiling must be run. If absorbance drops here, the compound is interfering with the detection reagent rather than inhibiting biological lipid peroxidation.

Therapeutic Implications for Drug Development

When engineering targeted therapeutics, the choice between a carnosine-scaffold and an NAH-scaffold is dictated by the desired biological outcome. Carnosine is highly susceptible to hydrolysis by serum carnosinases, limiting its systemic bioavailability. Furthermore, its broad metal-chelating properties can inadvertently disrupt essential trace metal homeostasis if dosed systemically at high concentrations.

N-acetylhistidine (NAH) provides a structurally refined alternative. By acetylating the N-terminus, NAH becomes resistant to carnosinase degradation, drastically improving its half-life. Furthermore, because it isolates the ROS-scavenging power of the imidazole ring without acting as a strong metal chelator or aldehyde sink, NAH is an ideal candidate for indications where targeted neutralization of reactive oxygen species (like HOCl in localized inflammatory environments) is required without perturbing cellular metal ion dynamics.

References

  • Reaction Mechanisms of Histidine and Carnosine with Hypochlorous Acid Along with Chlorination Reactivity of N-Chlorinated Intermediates: A Computational Study. Chemical Research in Toxicology (ACS Publications).
  • Carnosine: can understanding its actions on energy metabolism and protein homeostasis inform its therapeutic potential? National Institutes of Health (PMC).
  • Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Canadian Center of Science and Education.

Sources

Comparative

Comparative Metabolic Profiling: 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid vs. N-Acetylcarnosine

As drug development increasingly targets metabolic syndrome, oxidative stress, and age-related tissue degradation, imidazole-containing compounds have emerged as critical focal points. Two of the most heavily researched...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets metabolic syndrome, oxidative stress, and age-related tissue degradation, imidazole-containing compounds have emerged as critical focal points. Two of the most heavily researched derivatives are 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (commonly known as N-acetylhistidine, or NAH) and N-acetylcarnosine (NAC).

While both compounds share an acetylated imidazole backbone, their pharmacokinetic profiles, enzymatic interactions, and therapeutic applications are fundamentally distinct. This guide provides an objective, data-driven comparison of their metabolic behaviors, supported by self-validating experimental protocols for researchers and application scientists.

Structural Biochemistry & Pharmacokinetics

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (N-Acetylhistidine)

NAH is an endogenous acetylated amino acid synthesized directly from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (NAT16/NAT8)[1]. In poikilothermic vertebrates (fish, amphibians), NAH is highly compartmentalized and acts as a major osmolyte and "molecular water pump"[2]. Because lens cells cannot catabolize NAH, it is exported into the ocular fluid down its concentration gradient, carrying bound water molecules with it to maintain lens dehydration and prevent cataracts[2]. In mammals, NAH is present in trace amounts but serves as a critical biomarker; elevated circulating levels of NAH are strongly associated with a reduced glomerular filtration rate and chronic kidney disease (CKD).

N-Acetylcarnosine (NAC)

NAC is an acetylated dipeptide (N-acetyl-beta-alanyl-L-histidine). Unlike NAH, which is a single amino acid derivative, NAC functions primarily as a highly stable prodrug for L-carnosine[3]. Endogenous carnosine is rapidly degraded in human serum by carnosinase (CN1), a dipeptidase that requires a free N-terminal amino group to coordinate peptide bond cleavage[4]. The acetylation of the beta-alanine residue in NAC sterically hinders the active site of CN1, drastically extending its half-life[5]. This allows NAC to penetrate the cornea and slowly release L-carnosine into the aqueous humor, providing sustained antioxidant and anti-glycation effects[6].

MetabolicComparison cluster_NAH N-Acetylhistidine (NAH) Pathway cluster_NAC N-Acetylcarnosine (NAC) Pathway His L-Histidine NAT Histidine N-acetyltransferase His->NAT AcCoA Acetyl-CoA AcCoA->NAT NAH 2-acetamido-3-(1H-imidazol-5-yl) propanoic acid NAT->NAH Acetylation Acylase Aminoacylase NAH->Acylase Hydrolysis Acylase->His Recycling NAC N-Acetylcarnosine Carnosinase Carnosinase (Slow) NAC->Carnosinase Prodrug Release Carnosine L-Carnosine Carnosinase->Carnosine Deacetylation Peptidase Cytosolic Dipeptidase Carnosine->Peptidase Rapid Hydrolysis Metabolites Beta-Alanine + L-Histidine Peptidase->Metabolites Degradation

Caption: Metabolic pathways of NAH and NAC highlighting enzyme interactions and degradation.

Comparative Metabolic Profiling

To assist drug development professionals in selecting the appropriate imidazole derivative for their studies, the following table summarizes the quantitative and qualitative metabolic data of both compounds:

Parameter2-acetamido-3-(1H-imidazol-5-yl)propanoic acid (NAH)N-Acetylcarnosine (NAC)
Molecular Classification Acetylated Amino AcidAcetylated Dipeptide
Synthesizing Enzyme Histidine N-acetyltransferase (NAT8/NAT16)[1]Carnosine synthase (followed by acetylation)
Degrading Enzyme Aminoacylase (Deacetylase)[1]Carnosinase (CN1)[4]
Enzymatic Stability Rapidly hydrolyzed in mammalian ocular fluid[2]Highly resistant to CN1 hydrolysis[5]
Primary Physiological Role Osmolyte, Molecular Water Pump[2]Sustained-release Antioxidant, Anti-glycation[3]
Key Therapeutic / Diagnostic Use Circulating Biomarker for Kidney Failure (CKD)1% Ophthalmic Drops for Senile Cataracts[6]

Experimental Methodology: LC-MS/MS Stable Isotope Tracing

To accurately quantify the metabolic flux of these highly polar compounds without artifactual degradation, researchers must employ a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing stable isotopes[7].

Self-Validating Protocol: Imidazole Flux Quantification

Rationale & Causality: Imidazole derivatives are prone to ex vivo enzymatic degradation by ubiquitous tissue acylases and dipeptidases. This protocol uses rapid cold-quenching to halt enzyme activity and incorporates a heavy-isotope internal standard to automatically validate extraction efficiency. If the recovery of the internal standard drops below 85%, the system flags the sample for ion suppression or incomplete precipitation, ensuring absolute trustworthiness of the data.

Step-by-Step Workflow:

  • Isotope Dosing: Introduce 13C6-L-histidine (for NAH) or 13C-labeled NAC to the in vitro culture or animal model. Causality: Heavy isotopes allow the mass spectrometer to differentiate between endogenous steady-state pools and newly synthesized metabolic flux[7].

  • Metabolic Quenching: Rapidly harvest the tissue (e.g., lens or cardiac muscle) and immediately submerge in ice-cold 80% methanol (-80°C). Causality: The extreme cold instantly halts enzymatic activity (preventing carnosinase/aminoacylase from altering the metabolite pool), while the methanol precipitates structural proteins[7].

  • Internal Standard Spiking: Add a known concentration of 15N-labeled internal standard to the homogenate. Causality: This acts as the self-validating control. Any loss of sample during subsequent steps will be proportionally reflected in the internal standard, allowing for exact mathematical correction.

  • Extraction & Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Transfer the metabolite-rich supernatant to a new vial and dry under a gentle stream of nitrogen[7].

  • HILIC LC-MS/MS Analysis: Reconstitute the sample in 50% acetonitrile and inject it into a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Standard reversed-phase C18 columns fail to retain highly polar imidazoles like NAH and NAC. HILIC provides superior retention, sharp peak resolution, and prevents co-elution with interfering lipids.

LCMSWorkflow A 1. Isotope Dosing (13C/15N Tracers) B 2. Tissue Quenching (80% Cold MeOH) A->B Halt metabolism C 3. Extraction & Centrifugation B->C Precipitate proteins D 4. HILIC LC-MS/MS Analysis C->D Isolate polar analytes E 5. Flux Quantification D->E Measure isotopic shifts

Caption: Step-by-step LC-MS/MS workflow for stable isotope tracing of imidazole metabolites.

Therapeutic and Diagnostic Implications

Ophthalmic Drug Delivery (NAC)

The primary triumph of N-acetylcarnosine in drug development is its ability to bypass the pharmacokinetic limitations of L-carnosine. Because L-carnosine cannot effectively penetrate the cornea without being destroyed by tissue dipeptidases, NAC acts as a "Trojan Horse." Clinical trials have demonstrated that 1% NAC eye drops successfully penetrate the corneal barrier, where they are slowly deacetylated to provide a steady, therapeutic dose of L-carnosine[5]. This mechanism effectively protects lens proteins from cross-linking and oxidative aggregation, significantly improving visual acuity in patients with senile cataracts[3].

Renal & Metabolic Biomarkers (NAH)

While NAH is an essential osmolyte in lower vertebrates[2], its role in human medicine is rapidly expanding as a diagnostic biomarker. Recent metabolomic profiling has identified 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid as a key uremic solute. Elevated circulating levels of NAH are strongly correlated with a decline in the estimated glomerular filtration rate (eGFR). Consequently, NAH is now being utilized by researchers as a highly sensitive, non-invasive marker for monitoring the progression of chronic kidney disease (CKD) and evaluating the efficacy of renal therapeutics.

References

  • National Institutes of Health (NIH). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. Available at:[Link]

  • SMPDB. Metabolism and Physiological Effects of N-Acetyl-1-Methylhistidine. Available at: [Link]

  • Wikipedia. Acetylcarnosine. Available at:[Link]

  • Spandidos Publications. Research progress on antioxidants and protein aggregation inhibitors in cataract prevention and therapy. Available at: [Link]

  • Taylor & Francis. Full article: Ocular Drug Metabolism of the Bioactivating Antioxidant N-acetylcarnosine for Vision in Ophthalmic Prodrug and Codrug Design and Delivery. Available at: [Link]

  • PMC - NIH. Carnosinases, Their Substrates and Diseases. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Standardization of 2-acetamido-3-(1H-imidazol-5-yl)propanoic Acid Reference Materials

For researchers, scientists, and drug development professionals, the consistency and accuracy of experimental results are paramount. This hinges on the quality of the reagents and reference materials used. 2-acetamido-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the consistency and accuracy of experimental results are paramount. This hinges on the quality of the reagents and reference materials used. 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, also known as N-acetyl-L-histidine, is a critical component in various research and pharmaceutical development contexts, including its use as a precursor in peptide synthesis and as a metabolite in biological studies[1][2]. The establishment of a well-characterized, reliable reference material for this compound is not merely a matter of good practice; it is a foundational requirement for reproducible science and regulatory compliance.

This guide provides an in-depth, technically-grounded framework for the standardization and comparison of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid reference materials. We will move beyond a simple listing of specifications to explain the causality behind the necessary experimental choices, ensuring a self-validating system for its characterization.

The Imperative for a Standardized Reference Material

Unlike fundamental amino acids such as L-histidine, for which primary reference standards are readily available from pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP)[3][4][5][6], a dedicated, globally recognized certified reference material (CRM) for N-acetyl-L-histidine is not as commonly available. This places the onus on the end-user to qualify their own reference material. A reference material is a substance of sufficient homogeneity and stability with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. The value of a reference material lies in its ability to provide a benchmark against which other materials can be compared, ensuring consistency across different batches, different laboratories, and over time.

This guide will, therefore, focus on two key aspects:

  • The comprehensive characterization of a candidate material to establish it as a primary "in-house" reference standard.

  • A comparative framework to qualify new batches or commercially sourced materials against this primary standard.

Comprehensive Characterization of a Primary Reference Standard

The establishment of a primary reference standard involves a multi-faceted analytical approach to unequivocally confirm its identity, purity, and other critical properties.

Identity Confirmation

a. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the chemical structure of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid. The resulting spectra should be consistent with the expected structure, and the chemical shifts and coupling constants should be compared with literature values where available[7].

b. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, which should be in close agreement with the theoretical mass. Fragmentation patterns obtained via tandem mass spectrometry (MS/MS) can provide further structural confirmation[1][8].

Purity Assessment

a. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of purity assessment. The method must be able to separate the main compound from any potential impurities, including starting materials, by-products, and degradation products. A typical reversed-phase HPLC method with UV detection is a good starting point[9][10][11]. The method should be validated for specificity, linearity, accuracy, precision, and range.

b. Purity by Quantitative NMR (qNMR): qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound. By using a certified internal standard of known purity, the absolute purity of the N-acetyl-L-histidine can be determined.

c. Elemental Analysis: The percentage of carbon, hydrogen, and nitrogen should be determined and compared to the theoretical values for the empirical formula C₈H₁₁N₃O₃.

d. Water Content by Karl Fischer Titration: The water content of the material must be accurately determined as it will affect the purity calculation.

e. Residue on Ignition/Sulphated Ash: This test quantifies the amount of inorganic impurities in the material.

Physicochemical Properties

a. Specific Optical Rotation: As a chiral molecule, the specific optical rotation is a key parameter to confirm the enantiomeric purity (L-form).

b. Melting Point: A sharp melting point range is indicative of high purity.

Comparative Evaluation of Commercial Batches

Once a primary reference standard has been thoroughly characterized, it can be used to qualify new batches of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid. The following table outlines a comparative analysis framework:

Parameter Primary Reference Standard Commercial Batch A Commercial Batch B Acceptance Criteria
Identity (NMR, MS) Conforms to structureTo be compared against Primary StandardTo be compared against Primary StandardSpectra must be superimposable with the Primary Standard
Purity (HPLC, % area) ≥ 99.8%To be determinedTo be determined≥ 99.5%
Purity (qNMR, % w/w) 99.7 ± 0.2%Not typically providedNot typically providedFor information/verification
Individual Impurity (HPLC) Largest impurity ≤ 0.05%To be determinedTo be determinedLargest impurity ≤ 0.10%
Total Impurities (HPLC) ≤ 0.2%To be determinedTo be determined≤ 0.5%
Water Content (Karl Fischer) 0.15%To be determinedTo be determined≤ 0.5%
Specific Optical Rotation +46.5° (c=1, H₂O)To be determinedTo be determined+44.0° to +49.0°
Residue on Ignition < 0.05%To be determinedTo be determined≤ 0.1%

Experimental Protocols

Stability-Indicating HPLC Method for Purity Determination

Rationale: This method is designed to separate N-acetyl-L-histidine from its potential degradation products, which may be more or less polar. A gradient elution on a C18 column provides the necessary resolving power. The use of a phosphate buffer controls the ionization state of the molecule, leading to better peak shape and reproducibility.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the material in Mobile Phase A to a concentration of 0.5 mg/mL.

Forced Degradation Studies

Rationale: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation pathways[12][13][14][15]. The conditions are designed to stress the molecule and generate degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples from each condition should be analyzed by the stability-indicating HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak.

Visualization of the Standardization Workflow

The following diagram illustrates the comprehensive workflow for the qualification of a new batch of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid against a primary reference standard.

G cluster_0 Primary Standard Characterization cluster_1 New Batch Qualification identity Identity Confirmation (NMR, HRMS) purity Purity Assessment (HPLC, qNMR, EA) identity->purity physchem Physicochemical Properties (Rotation, MP, Water Content) purity->physchem stability Forced Degradation & Stability Studies physchem->stability primary_standard Established Primary Reference Standard stability->primary_standard new_batch Candidate Material (New Batch/Commercial Source) comparative_testing Comparative Testing vs. Primary Standard (HPLC, NMR, Water, Rotation) new_batch->comparative_testing spec_check Check Against Specifications comparative_testing->spec_check release Qualified for Use spec_check->release Pass reject Reject spec_check->reject Fail primary_standard->comparative_testing

Caption: Workflow for Reference Material Standardization.

Conclusion

The standardization of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid reference materials is a critical, albeit often overlooked, aspect of ensuring data integrity in research and development. By establishing a well-characterized primary reference standard through a comprehensive suite of analytical techniques and using it as a benchmark for the qualification of all other batches, researchers can have a high degree of confidence in the reliability and reproducibility of their results. This rigorous, science-led approach is the bedrock of trustworthy and authoritative scientific outcomes.

References

  • National Institute of Standards and Technology. (2010). Certification of NIST standard reference material 2389a, amino acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS. PubMed. [Link]

  • National Institute of Standards and Technology. Reference Materials. NIST. [Link]

  • Togashi, M., et al. (1998). HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. ResearchGate. [Link]

  • National Center for Biotechnology Information. N-Acetyl-L-histidine. PubChem. [Link]

  • National Institute of Standards and Technology. (2010). Certifying NIST Standard Reference Material 2389a, Amino Acids in 0.1 mol/L HCl Absolute Quantification by ID LC-MS/MS. NIST. [Link]

  • Shaklee Corporation. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]

  • Veiga-da-Cunha, M., et al. Mass spectrometry analysis of the acetylation product made by human NAT8 from S -benzyl. ResearchGate. [Link]

  • Togashi, M., et al. (1998). HPLC Analysis of N-Acetyl-L-Histidine in Fish. Scribd. [Link]

  • National Institute of Standards and Technology. (2023). Standard Reference Material 2389a Amino Acids in 0.1 mol/L Hydrochloric Acid - CERTIFICATE OF ANALYSIS. NIST. [Link]

  • J.C. et al. (2018). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. [Link]

  • Wang, W., et al. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. ResearchGate. [Link]

  • National Metrology Institute of Japan. (2015). Development of High-purity Certified Reference Materials for 17 Proteinogenic Amino Acids by Traceable Titration Methods. PubMed. [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • American Chemical Society. (2022). Development of Certified Reference Material for Amino Acids in Dried Blood Spots and Accuracy Assessment of Disc Sampling. ACS Publications. [Link]

  • Johnson, R. S., et al. Utility of N-peracetylation of proteins for their structure determination by mass spectrometry. ResearchGate. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. SIELC Technologies. [Link]

  • U.S. Pharmacopeia. <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. US Pharmacopeia (USP). [Link]

  • U.S. Pharmacopeia. USP Monographs: Histidine. Pharmacopeia. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • Baslow, M. H. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. ResearchGate. [Link]

  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. INFORMATION LEAFLET Ph. Eur. Reference Standard. EDQM. [Link]

  • EDQM. H0750000. CRS catalogue. [Link]

  • National Institute of Standards and Technology. Histidine. NIST WebBook. [Link]

  • U.S. Pharmacopeia. (2025). Histidine. USP-NF. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000039 - L-Histidine. BMRB. [Link]

  • HELIX Chromatography. HPLC Analysis of Histidine and Related Impurities. HELIX Chromatography. [Link]

Sources

Comparative

Comparative Efficacy of 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid Tissue Extraction Methods

As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of highly polar, low-molecular-weight metabolites. 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid , commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of highly polar, low-molecular-weight metabolites. 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid , commonly known as N-acetylhistidine (NAH) , is a prime example. Functioning as a critical osmolyte, buffer, and antioxidant, NAH is highly abundant in the vertebrate brain, lens, and skeletal muscle[1][2].

Because NAH is a zwitterionic and highly polar imidazole derivative, standard lipid-focused extractions (like Folch or Bligh-Dyer) will result in catastrophic analyte loss to the aqueous interface. The analytical objective is clear: we must aggressively precipitate the macromolecular matrix (proteins and complex lipids) while maintaining an aqueous microenvironment favorable for imidazole solvation.

This guide objectively compares the most efficacious tissue extraction methodologies for NAH, providing field-proven protocols and the mechanistic causality behind each step to ensure your workflows are self-validating and robust.

Comparative Overview of Extraction Methods

The choice of extraction method is entirely dictated by your biological matrix and your downstream analytical platform (LC-UV vs. LC-MS/MS). Below is a quantitative synthesis of the three primary methodologies used in targeted metabolomics.

Extraction MethodOptimal MatrixProtein RemovalLipid RemovalLC-MS Matrix EffectNAH Recovery (%)
10% TCA Precipitation Skeletal MuscleExcellent (>98%)PoorHigh (Ion Suppression)90 - 95%
ACN:MeOH:H₂O (2:2:1) Brain / LensGood (~85%)ModerateLow85 - 90%
MeOH:CHCl₃ (3:1) Adipose / LiverGood (~80%)ExcellentLow75 - 80%

Extraction Decision Workflow

To prevent source fouling and ensure reproducible chromatography, the extraction chemistry must be matched to the tissue's lipid-to-protein ratio.

Workflow T Biological Tissue Sample (Muscle, Brain, Lens) H Cryogenic Homogenization & Internal Standard Addition T->H D Select Matrix Type H->D M1 High Protein Matrix (e.g., Skeletal Muscle) D->M1 M2 Lipid-Rich Matrix (e.g., Brain, Lens) D->M2 A Acid Precipitation (10% Trichloroacetic Acid) M1->A O Monophasic Organic (ACN:MeOH:Water 2:2:1) M2->O C1 Centrifugation (10,000 × g, 4°C) A->C1 C2 Incubation (-40°C) & Centrifugation (13,000 × g) O->C2 Ana1 LC-UV Analysis (Dilution Required for MS) C1->Ana1 Ana2 UHPLC-MS/MS Analysis (Direct Injection) C2->Ana2

Caption: Decision workflow for N-acetylhistidine extraction based on biological matrix type.

Detailed Methodologies & Mechanistic Causality

Method A: Acid-Based Protein Precipitation (10% TCA)

Best for: Highly proteinaceous matrices (e.g., skeletal muscle, fish tissue).

The Causality: Why use 10% Trichloroacetic Acid (TCA)? In dense muscle tissues, organic solvents often fail to completely disrupt robust actomyosin complexes. TCA provides a harsh, low-pH environment that instantly denatures proteins through the rapid disruption of hydrogen bonds and electrostatic interactions[3]. Because NAH is an amino acid derivative, it remains highly soluble in the acidic aqueous supernatant.

Critical Warning: TCA is non-volatile. Injecting a raw TCA extract directly into an Electrospray Ionization (ESI) source will cause catastrophic ion suppression and source fouling. This method is strictly recommended for 3[3] or requires a minimum 1:50 dilution prior to LC-MS/MS.

Step-by-Step Protocol:

  • Homogenization: Weigh 0.5 g of lyophilized or fresh-frozen muscle tissue. Homogenize thoroughly using a bead mill or cryogenic mortar.

  • Internal Standard Addition: Add 50 µL of an appropriate internal standard (e.g., 0.25 mg/mL (R)-phenylephrine hydrochloride, PEH). Why PEH? It elutes at a different retention time but possesses similar ionization properties to imidazole dipeptides, allowing for the correction of volumetric losses without isotopic interference[4][5].

  • Extraction: Add 7 mL of 10% (w/v) TCA.

  • Disruption: Sonicate the mixture for 5 minutes, then incubate at 25°C for 20 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Filtration: Collect the supernatant and filter through a 0.2 µm PTFE syringe filter. Why PTFE? TCA extracts are highly acidic and will degrade standard nylon or cellulose acetate filters, introducing polymer contaminants into your chromatogram.

Method B: Monophasic Organic Solvent Extraction (ACN:MeOH:H₂O 2:2:1)

Best for: Lipid-rich and delicate matrices (e.g., brain tissue, ocular lens).

The Causality: Why this specific solvent ratio? Acetonitrile (ACN) is an aggressive protein precipitant, while methanol (MeOH) maintains the solubility of intermediate-polarity metabolites. The 20% water fraction acts as a critical "solvation lifeline" for the highly polar NAH, preventing it from co-precipitating with the protein pellet[6]. This method is ideal for 6[6] because the resulting extract is highly volatile and ESI-friendly.

Step-by-Step Protocol:

  • Sample Prep: Weigh 50 mg of tissue into a 2 mL microcentrifuge tube.

  • Solvent Addition: Add 1,000 µL of pre-chilled extraction solvent (Acetonitrile:Methanol:Water = 2:2:1, v/v/v) containing 1 µg/mL of internal standard.

  • Mechanical Lysis: Vortex for 30 seconds, then homogenize at 35 Hz for 4 minutes. Sonicate for 5 minutes on ice. Repeat this cycle three times to ensure complete cellular lysis.

  • Cryo-Incubation (Critical Step): Incubate the homogenate at -40°C for 1 hour. Why? Brain and lens tissues contain complex sphingolipids that are partially soluble in room-temperature organic mixtures. Dropping the temperature thermodynamically forces the precipitation of these residual lipids, drastically reducing matrix effects in the mass spectrometer.

  • Separation: Centrifuge at 13,000 × g for 15 minutes at 4°C.

  • Collection: Transfer the supernatant directly to an autosampler vial for immediate LC-MS/MS analysis.

References

  • Quantitative Analysis of Biomarkers to Distinguish Between Korean and Chinese Mud Loaches Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Metabolomics profiling to characterize cerebral ischemia-reperfusion injury in mice Source: Frontiers in Neuroscience URL:[Link]

  • N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.) Source: American Journal of Physiology URL:[Link]

  • Development and validation of a quantitative method for discriminating Korean and Japanese red seabream via UHPLC-QqQ-MS/MS Source: PubMed / Food Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Handling Division Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Chemical Identity 2-Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Handling Division Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid , commonly known as N-acetylhistidine (CAS: 2497-02-1), is an acetylated derivative of the essential amino acid L-histidine. In drug development and biochemical research, it is frequently utilized as a stable prodrug intermediate, a buffer component, and an antioxidant agent.

While N-acetylhistidine is generally recognized as possessing a benign safety profile—classified as a non-hazardous substance under the Globally Harmonized System (GHS) —its disposal requires strict adherence to professional laboratory protocols. Improper disposal of concentrated amino acid derivatives can lead to environmental nitrogen loading, and improper incineration can release toxic byproducts. This guide provides the mechanistic reasoning and step-by-step Standard Operating Procedures (SOPs) required to manage this compound safely.

Physicochemical Profiling for Waste Management

Understanding the physical and chemical properties of N-acetylhistidine is critical for determining its compatibility with various waste streams. The following table summarizes the quantitative data relevant to its handling and disposal .

ParameterValue / CharacteristicImpact on Disposal Strategy
Molecular Formula C₈H₁₁N₃O₃Contains 3 nitrogen atoms; yields NOₓ upon combustion.
Molecular Weight 197.19 g/mol High mass fraction of nitrogen requires scrubber-equipped incineration.
Physical State Solid (White crystalline powder)Prone to aerosolization; requires dust-mitigation during spill cleanup.
Melting Point 148°C – 169°C (varies by stereoisomer)Remains solid at standard ambient temperatures.
Water Solubility Highly SolubleAqueous waste streams will have high biological oxygen demand (BOD).
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents; isolate in waste storage.

Mechanistic Safety Assessment: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that effective safety protocols are built on understanding chemical causality rather than blindly following rules.

  • Combustion Byproducts (The NOₓ Factor): N-acetylhistidine contains an imidazole ring and an amide group. When subjected to thermal degradation (incineration), the molecule breaks down to release carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOₓ) . NOₓ gases are severe respiratory irritants and environmental pollutants. Therefore, solid waste must be routed to an incinerator equipped with an alkaline afterburner and scrubber system to neutralize these emissions.

  • Environmental Eutrophication: Because it is a highly soluble, bioavailable nitrogen source, pouring aqueous N-acetylhistidine down the municipal drain can contribute to localized eutrophication (algal blooms) and disrupt the biological balance of local wastewater treatment facilities. It must be collected as a distinct aqueous waste stream.

  • Mechanical Irritation: While not chemically toxic to the skin, the micro-crystalline structure of the powder can cause mechanical irritation to the respiratory tract and corneas if aerosolized.

Disposal Decision Matrix

The following workflow illustrates the logical routing for N-acetylhistidine waste based on its physical state.

G Start 2-Acetamido-3-(1H-imidazol-5-yl)propanoic Acid Waste Generation Decision Identify Waste Matrix Start->Decision Solid Solid / Powder Decision->Solid Aqueous Aqueous Solution Decision->Aqueous Spill Accidental Spill Decision->Spill Solid1 Collect in HDPE container Avoid dust formation Solid->Solid1 Aq1 Consolidate & check pH (Target: 6.0 - 8.0) Aqueous->Aq1 Spill1 Moisten to prevent dust Sweep into waste container Spill->Spill1 Solid2 Incineration with afterburner & scrubber Solid1->Solid2 Aq2 EHS Aqueous Waste Stream (No drain disposal) Aq1->Aq2 Spill1->Solid2

Decision matrix for the safe handling and disposal of N-acetylhistidine waste.

Standard Operating Procedures (SOPs) for Disposal

The following self-validating protocols ensure compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines for non-hazardous laboratory chemicals.

SOP 1: Solid Waste Management

Objective: Safely package bulk powders and contaminated consumables for thermal destruction.

  • PPE Verification: Don nitrile gloves, safety goggles, and a standard laboratory coat.

  • Collection: Using a dedicated anti-static spatula, transfer residual N-acetylhistidine powder into a chemically compatible, sealable container (High-Density Polyethylene [HDPE] is recommended).

  • Consumable Disposal: Place any contaminated weighing boats, pipette tips, or filter papers into the same solid waste container.

  • Labeling: Affix a standardized EHS label reading: "Non-Hazardous Chemical Waste - Solid N-Acetylhistidine. Contains Nitrogenous Compounds."

  • Routing: Submit the sealed container to your facility's EHS department. Ensure the manifest specifies that the material must be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber .

SOP 2: Aqueous Waste Management

Objective: Prevent environmental nitrogen loading from experimental buffer solutions.

  • Segregation: Do not mix N-acetylhistidine solutions with strong oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic degradation.

  • Consolidation: Pour the aqueous waste into a designated liquid waste carboy.

  • pH Verification: Use a pH meter or indicator strips to verify the final waste solution is between pH 6.0 and 8.0. If highly acidic or basic (due to other buffer components), neutralize carefully to prevent gas evolution.

  • Routing: Label as "Aqueous Waste: N-Acetylhistidine" and transfer to EHS for professional wastewater treatment. Do not discharge into municipal drains.

SOP 3: Spill Mitigation & Decontamination

Objective: Contain accidental releases while preventing respiratory exposure to aerosolized micro-crystals.

  • Isolation: Restrict access to the immediate spill area.

  • Dust Suppression (Critical Step): Do not dry-sweep. Lightly mist the spilled powder with distilled water or a 70% ethanol solution. This breaks the surface tension and aggregates the powder, preventing it from becoming airborne.

  • Recovery: Use a disposable dustpan and brush to sweep up the moistened material. Transfer the slurry into a solid waste container.

  • Decontamination: Wipe the affected surface with a damp paper towel and a mild detergent. Dispose of all cleanup materials as solid chemical waste as outlined in SOP 1.

References

Handling

Personal protective equipment for handling 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

A Researcher's Guide to the Safe Handling of N-Acetyl-L-histidine An Essential Framework for Laboratory Safety and Operational Excellence As researchers and scientists, our commitment to discovery is paralleled by our de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Safe Handling of N-Acetyl-L-histidine

An Essential Framework for Laboratory Safety and Operational Excellence

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid, commonly known as N-acetyl-L-histidine. Moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, ensuring a deep understanding that fosters a culture of safety and scientific integrity in your laboratory.

Understanding the Compound: N-Acetyl-L-histidine

N-acetyl-L-histidine is a derivative of the amino acid L-histidine. While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard, a proactive and informed approach to its handling is crucial to mitigate any potential risks.[1] The primary concerns with this compound in a laboratory setting are mechanical irritation from dust and potential, though minimal, irritation to the skin and eyes.[1][2]

Under combustion, N-acetyl-L-histidine can decompose and emit hazardous products such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1] Therefore, understanding the appropriate personal protective equipment (PPE) and handling procedures is paramount.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the recommended PPE for handling N-acetyl-L-histidine, categorized by the level of procedural risk.

Risk LevelProcedure ExamplesRequired PPERationale
Low - Weighing small quantities in a ventilated enclosure- Preparing dilute solutions- Safety glasses with side shields- Nitrile gloves- Laboratory coatPrevents incidental contact with eyes and skin.
Moderate - Handling larger quantities- Procedures with a higher risk of dust generation- Safety goggles- Nitrile gloves- Laboratory coat- N95 respirator (if not in a chemical fume hood)Provides a higher level of eye protection from airborne particles and respiratory protection from dust inhalation.
High - Large-scale transfers- Cleaning up spills- Face shield and safety goggles- Chemical-resistant gloves (thicker than standard nitrile)- Chemical-resistant apron over a laboratory coat- N95 or higher-rated respiratorOffers maximum protection to the face, skin, and respiratory system during activities with a significant potential for exposure.

Experimental Protocol: Preparation of a 100 mM N-Acetyl-L-histidine Solution

This protocol provides a step-by-step guide for the safe preparation of a common stock solution, integrating best practices for handling and PPE.

Materials:
  • N-acetyl-L-histidine powder

  • Deionized water

  • 50 mL conical tube

  • Spatula

  • Weighing paper

  • Analytical balance

  • Vortex mixer

Procedure:
  • Pre-Donning of PPE: Before entering the designated weighing area, don a laboratory coat, safety glasses, and nitrile gloves.

  • Designated Weighing Area: Perform all weighing procedures within a chemical fume hood or a ventilated balance enclosure to minimize the potential for dust inhalation.

  • Tare the Balance: Place a piece of weighing paper on the analytical balance and tare the weight.

  • Weighing the Compound: Carefully use a clean spatula to weigh out the desired amount of N-acetyl-L-histidine onto the tared weighing paper. For a 50 mL 100 mM solution, you will need 0.985 g.

  • Transfer to Conical Tube: Gently fold the weighing paper and carefully transfer the powder into a 50 mL conical tube. Avoid any sudden movements that could generate dust.

  • Solubilization: Add approximately 40 mL of deionized water to the conical tube.

  • Mixing: Secure the cap on the conical tube and vortex until the solid is completely dissolved.

  • Final Volume Adjustment: Once dissolved, add deionized water to bring the final volume to 50 mL.

  • Labeling: Clearly label the tube with the compound name, concentration, date, and your initials.

  • Post-Procedure Cleanup: Dispose of the weighing paper and any other contaminated disposable materials in the appropriate laboratory waste container. Clean the spatula and work area thoroughly.

  • Doffing of PPE: Remove your gloves and wash your hands thoroughly with soap and water.

Visualizing the Workflow: Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of N-acetyl-L-histidine.

cluster_prep Preparation & Handling cluster_disposal Spill & Disposal Plan start Start: Identify Need for N-acetyl-L-histidine assess_risk Assess Procedural Risk (Weighing, Solution Prep, etc.) start->assess_risk select_ppe Select Appropriate PPE (See Table) assess_risk->select_ppe handle_in_hood Handle in Ventilated Area (Fume Hood or Enclosure) select_ppe->handle_in_hood weigh_transfer Weigh and Transfer Compound handle_in_hood->weigh_transfer dissolve Dissolve in Solvent weigh_transfer->dissolve label_store Label and Store Properly dissolve->label_store waste_disposal Routine Waste Disposal dissolve->waste_disposal spill Accidental Spill Occurs label_store->spill evaluate_spill Evaluate Spill Size spill->evaluate_spill small_spill Small Spill: 1. Absorb with inert material 2. Clean area 3. Dispose as chemical waste evaluate_spill->small_spill Small large_spill Large Spill: 1. Evacuate area 2. Alert safety officer 3. Follow institutional spill response evaluate_spill->large_spill Large non_hazardous_waste Dispose of as Non-Hazardous Waste (Follow Institutional Guidelines) waste_disposal->non_hazardous_waste

Caption: Workflow for safe handling and disposal of N-acetyl-L-histidine.

Operational and Disposal Plans

A proactive approach to safety includes having clear plans for both routine operations and unexpected events.

Operational Plan:
  • Training: All personnel handling N-acetyl-L-histidine must be trained on the procedures outlined in this guide and the specific Safety Data Sheet (SDS) for the compound.[1]

  • Inventory Management: Maintain an accurate inventory of the chemical. Store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible in the laboratory.

Disposal Plan:
  • Routine Disposal: While N-acetyl-L-histidine is not classified as hazardous waste, all chemical waste should be disposed of in accordance with institutional, local, and national regulations.[1] Do not discharge into sewers or waterways.[3]

  • Spill Cleanup:

    • For small spills: Wear appropriate PPE, cover the spill with an inert absorbent material, and sweep it into a designated chemical waste container.[1]

    • For large spills: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

By integrating these principles of informed caution and procedural diligence, you can ensure a safe and productive research environment. This guide serves as a foundational document to be adapted to the specific needs and protocols of your laboratory.

References

  • SDFine. (n.d.). L-histidine monohydrochloride Safety Data Sheet. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

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